4-(Trifluoromethyl)indoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethyl)-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8/h1-3,13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCIDGZBJANSEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=C21)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585694 | |
| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905274-07-9 | |
| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(Trifluoromethyl)indoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and potential applications of 4-(Trifluoromethyl)indoline. This fluorinated heterocyclic compound is a valuable building block in medicinal chemistry and drug discovery, owing to the unique physicochemical properties conferred by the trifluoromethyl group.
Core Chemical Properties
4-(Trifluoromethyl)indoline, with the CAS number 905274-07-9, is a substituted indoline derivative. The incorporation of a trifluoromethyl group at the 4-position of the indoline ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents.[1][2]
Table 1: Physicochemical Properties of 4-(Trifluoromethyl)indoline
| Property | Value | Source |
| Molecular Formula | C₉H₈F₃N | [3] |
| Molecular Weight | 187.16 g/mol | [3] |
| CAS Number | 905274-07-9 | [3] |
| Appearance | Orange to reddish-brown liquid | [2] |
| Boiling Point | 208.6 ± 40.0 °C (Predicted) | [1][2] |
| Density | 1.264 ± 0.06 g/cm³ (Predicted) | [1][2] |
| pKa | 4.14 ± 0.20 (Predicted) | [2] |
| Storage Temperature | 2-8°C | [1][2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, as well as the methylene protons of the dihydropyrrole ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the trifluoromethyl group.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the nine carbon atoms in the molecule, with the trifluoromethyl-substituted carbon and the carbons of the CF₃ group itself showing characteristic chemical shifts and splitting patterns due to C-F coupling.
Infrared (IR) Spectroscopy: The IR spectrum of 4-(Trifluoromethyl)indoline would likely exhibit characteristic absorption bands corresponding to:
-
N-H stretching vibrations.
-
Aromatic C-H stretching.
-
Aliphatic C-H stretching of the methylene groups.
-
C=C stretching of the aromatic ring.
-
Strong C-F stretching vibrations, which are typically found in the 1000-1400 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of 187.16. Fragmentation patterns would likely involve the loss of the trifluoromethyl group and other characteristic cleavages of the indoline ring system.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of 4-(Trifluoromethyl)indoline are not extensively published. However, a general approach can be derived from synthetic methods for analogous trifluoromethyl-containing indolines and related heterocyclic compounds.
Synthesis:
A plausible synthetic route could involve the reduction of 4-(trifluoromethyl)indole. The synthesis of the precursor, 4-(trifluoromethyl)indole, can be achieved from 2-methyl-3-nitrobenzotrifluoride.[4]
General Procedure for the Reduction of 4-(Trifluoromethyl)indole:
A solution of 4-(trifluoromethyl)indole in a suitable solvent, such as acetic acid or an alcohol, is treated with a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation using a palladium catalyst (Pd/C) under a hydrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is worked up by neutralizing the acid, extracting the product into an organic solvent, and drying the organic layer.
Purification:
The crude 4-(Trifluoromethyl)indoline is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the final product.
Logical Relationships in Synthesis
The synthesis of 4-(Trifluoromethyl)indoline is logically dependent on the availability of its indole precursor. The following diagram illustrates this synthetic relationship.
Caption: A simplified diagram illustrating the synthetic precursor relationship for 4-(Trifluoromethyl)indoline.
Biological Activity and Drug Development Applications
While specific biological activities for 4-(Trifluoromethyl)indoline are not widely reported, the trifluoromethyl-indoline scaffold is of significant interest in drug discovery. The trifluoromethyl group can enhance a molecule's metabolic stability, binding affinity, and cell permeability.[5][6]
Derivatives of trifluoromethyl-substituted indoles have shown a range of biological activities, including potential as anticancer agents and plant growth regulators.[4][7] For instance, 4-trifluoromethylindole-3-acetic acid has demonstrated strong root-promoting activity.[4] This suggests that 4-(Trifluoromethyl)indoline could serve as a key intermediate for the synthesis of novel bioactive molecules.
Experimental Workflow for Biological Screening
A general workflow for the preliminary biological screening of a compound like 4-(Trifluoromethyl)indoline would involve a series of in vitro assays to assess its potential therapeutic effects.
Caption: A generalized workflow for the initial in vitro screening of a novel chemical entity.
This guide provides a foundational understanding of 4-(Trifluoromethyl)indoline for researchers and professionals in the field of drug development. Further experimental investigation is warranted to fully elucidate its chemical and biological properties.
References
- 1. 4-(Trifluoromethyl)indoline CAS#: 905274-07-9 [m.chemicalbook.com]
- 2. 4-(trifluoromethyl)indoline manufacturers and suppliers in india [chemicalbook.com]
- 3. 4-(Trifluoromethyl)indoline | 905274-07-9 [chemicalbook.com]
- 4. Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
4-(Trifluoromethyl)indoline CAS number and structure
An In-depth Technical Guide to 4-(Trifluoromethyl)indoline
This technical guide provides comprehensive information on 4-(Trifluoromethyl)indoline, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines its chemical properties, structure, and potential synthetic approaches.
Core Compound Information
4-(Trifluoromethyl)indoline is a substituted indoline molecule. The indoline scaffold is a common motif in a variety of biologically active compounds. The presence of a trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
Physicochemical Properties
Below is a summary of the key physicochemical properties of 4-(Trifluoromethyl)indoline.
| Property | Value | Citations |
| CAS Number | 905274-07-9 | [1][][3][4] |
| Molecular Formula | C₉H₈F₃N | [][3] |
| Molecular Weight | 187.16 g/mol | [][3] |
| Appearance | Orange to reddish-brown liquid | [3] |
| Purity | ≥96% - 98% | [] |
| Boiling Point | 208.6 ± 40.0 °C (Predicted) | [3][4] |
| Density | 1.264 ± 0.06 g/cm³ (Predicted) | [3][4] |
| pKa | 4.14 ± 0.20 (Predicted) | [3] |
| Storage Temperature | 2-8°C | [3] |
Chemical Structure
The chemical structure of 4-(Trifluoromethyl)indoline consists of a bicyclic system with a benzene ring fused to a five-membered nitrogen-containing ring, where the 2-3 bond is saturated. A trifluoromethyl group is attached at the 4-position of the benzene ring.
References
physical and spectral data of 4-(Trifluoromethyl)indoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and spectral properties of 4-(Trifluoromethyl)indoline, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic introduction of a trifluoromethyl group to the indoline scaffold can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document outlines a detailed synthesis protocol and presents a thorough analysis of its spectral data.
Physical and Chemical Properties
4-(Trifluoromethyl)indoline is an orange to reddish-brown liquid at room temperature. Its core structure consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring, with a trifluoromethyl group substituted at the 4-position of the aromatic ring.
Table 1: Physical and Chemical Data for 4-(Trifluoromethyl)indoline
| Property | Value |
| Molecular Formula | C₉H₈F₃N |
| Molecular Weight | 187.16 g/mol |
| CAS Number | 905274-07-9 |
| Appearance | Orange to reddish-brown liquid |
| Density (Predicted) | 1.264 ± 0.06 g/cm³ |
| pKa (Predicted) | 4.14 ± 0.20 |
Synthesis and Experimental Protocols
The synthesis of 4-(Trifluoromethyl)indoline is most commonly achieved through the reduction of 4-(trifluoromethyl)indole. Various reducing agents and conditions can be employed for this transformation. A robust and frequently utilized method involves the use of a borane reagent in the presence of a strong acid, such as trifluoroacetic acid. This approach allows for the selective reduction of the pyrrole ring of the indole nucleus to yield the corresponding indoline.
Experimental Protocol: Reduction of 4-(Trifluoromethyl)indole
This protocol is based on established methods for the reduction of indole derivatives to indolines.
Materials:
-
4-(Trifluoromethyl)indole
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Trifluoroacetic acid (TFA)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-(trifluoromethyl)indole in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a molar excess of borane-tetrahydrofuran complex (typically 1.5 to 3 equivalents) to the stirred solution.
-
To this mixture, add trifluoroacetic acid dropwise. The reaction is often rapid.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure 4-(Trifluoromethyl)indoline.
Logical Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis and purification of 4-(Trifluoromethyl)indoline.
Spectral Data and Characterization
The structural elucidation of 4-(Trifluoromethyl)indoline is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The proton NMR spectrum of 4-(Trifluoromethyl)indoline would be expected to show characteristic signals for the aromatic and aliphatic protons. The protons on the indoline ring system will exhibit specific chemical shifts and coupling patterns.
Table 2: Predicted ¹H NMR Spectral Data for 4-(Trifluoromethyl)indoline
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 2H | Aromatic CH (H-6, H-7) |
| ~7.0-7.1 | d | 1H | Aromatic CH (H-5) |
| ~3.6-3.8 | t | 2H | CH₂ (H-2) |
| ~3.1-3.3 | t | 2H | CH₂ (H-3) |
| Variable | br s | 1H | NH |
Note: Predicted data based on typical values for substituted indolines. Actual values may vary.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule. The presence of the trifluoromethyl group will result in a characteristic quartet for the trifluoromethyl carbon and will also influence the chemical shifts of the neighboring aromatic carbons through C-F coupling.
Table 3: Predicted ¹³C NMR Spectral Data for 4-(Trifluoromethyl)indoline
| Chemical Shift (δ, ppm) | Assignment |
| ~150-155 | Aromatic C (C-7a) |
| ~130-135 | Aromatic C (C-3a) |
| ~120-130 (q, ¹JCF ≈ 270 Hz) | CF₃ |
| ~125-130 | Aromatic C (C-4) |
| ~120-125 | Aromatic CH (C-6) |
| ~115-120 | Aromatic CH (C-5) |
| ~110-115 | Aromatic CH (C-7) |
| ~45-50 | CH₂ (C-2) |
| ~28-33 | CH₂ (C-3) |
Note: Predicted data based on typical values for substituted indolines and trifluoromethylated aromatic compounds. Actual values may vary.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Key absorptions are expected for the N-H bond, aromatic C-H bonds, aliphatic C-H bonds, and the C-F bonds of the trifluoromethyl group.
Table 4: Predicted IR Absorption Bands for 4-(Trifluoromethyl)indoline
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350-3450 | Medium | N-H stretch |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2850-2960 | Medium | Aliphatic C-H stretch |
| ~1600-1620 | Medium to Strong | C=C aromatic ring stretch |
| ~1100-1350 | Strong | C-F stretch (CF₃) |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 187. The fragmentation pattern would likely involve the loss of the trifluoromethyl group or cleavage of the indoline ring.
Table 5: Predicted Mass Spectrometry Data for 4-(Trifluoromethyl)indoline
| m/z | Possible Fragment |
| 187 | [M]⁺ |
| 168 | [M - F]⁺ |
| 118 | [M - CF₃]⁺ |
Characterization Workflow:
The Ascendancy of the Trifluoromethyl Group in Heterocyclic Chemistry: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of trifluoromethyl (CF3) groups into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and materials science.[1] The unique electronic properties of the CF3 group, including its high electronegativity, metabolic stability, and ability to modulate lipophilicity, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[2][3] This technical guide provides a comprehensive overview of trifluoromethylated heterocyclic compounds, focusing on their synthesis, physicochemical properties, biological activities, and the signaling pathways they modulate. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.
Physicochemical Properties of Trifluoromethylated Heterocyclic Compounds
The introduction of a trifluoromethyl group significantly alters the physicochemical properties of a heterocyclic compound. These changes are critical for optimizing drug-like properties such as absorption, distribution, metabolism, and excretion (ADME).
Lipophilicity
The trifluoromethyl group is highly lipophilic, a property quantified by the Hansch lipophilicity parameter (π). The π value for a CF3 group is approximately +0.88, indicating its significant contribution to increasing the overall lipophilicity of a molecule.[2] This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, a crucial factor for oral bioavailability and distribution to target tissues.
Electronic Effects and pKa
The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the acidity or basicity (pKa) of nearby functional groups within the heterocyclic ring. This modulation of pKa can be critical for optimizing interactions with biological targets, such as enzymes and receptors, and for improving solubility and formulation characteristics.
Metabolic Stability
The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group exceptionally stable to metabolic degradation.[2] Replacing a metabolically labile methyl group with a trifluoromethyl group is a common strategy in drug design to block metabolic pathways, thereby increasing the half-life and duration of action of a drug.
Table 1: Physicochemical Properties of Representative Trifluoromethylated Heterocyclic Compounds
| Compound | Heterocyclic Core | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | pKa | Hansch π (CF3) |
| 3-(Trifluoromethyl)pyrazole | Pyrazole | C4H3F3N2 | 70 °C @ 2mmHg[4] | 45-47[4] | ~9.5 (acidic NH) | +0.88[2] |
| 3-Methyl-5-(trifluoromethyl)pyrazole | Pyrazole | C5H5F3N2 | 187[5] | 88-90[5] | Not Available | +0.88[2] |
| 2-Hydroxy-5-(trifluoromethyl)pyridine | Pyridine | C6H4F3NO | Not Available | Not Available | Not Available | +0.88[2] |
| 5-(Trifluoromethyl)-1H-pyrazol-3-ol | Pyrazole | C4H3F3N2O | Not Available | 125-126[6] | Not Available | +0.88[2] |
Biological Activities of Trifluoromethylated Heterocyclic Drugs
The unique properties conferred by the trifluoromethyl group have led to the development of numerous successful drugs across various therapeutic areas. The following table summarizes the biological activity of three prominent examples.
Table 2: Biological Activity of Selected Trifluoromethylated Heterocyclic Drugs
| Drug | Heterocyclic Core | Target | IC50 Value | Therapeutic Area |
| Celecoxib | Pyrazole | COX-2 | ~0.04 µM (COX-2) | Anti-inflammatory, Analgesia |
| COX-1 | ~15 µM (COX-1) | |||
| Sitagliptin | Triazolopyrazine | DPP-4 | ~19 nM[1] | Type 2 Diabetes |
| Fluoxetine | Phenylpropylamine with a trifluoromethylphenoxy moiety | Serotonin Transporter (SERT) | ~6.31 nM[7] | Depression, Anxiety Disorders |
Signaling Pathways Modulated by Trifluoromethylated Heterocyclic Drugs
Understanding the mechanism of action of these drugs requires an examination of the signaling pathways they influence.
Celecoxib and the Cyclooxygenase (COX) Pathway
Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory cascade. By inhibiting COX-2, Celecoxib blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.
Caption: Signaling pathway of Celecoxib in inhibiting inflammation.
Sitagliptin and the Incretin Pathway
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, Sitagliptin increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.
Caption: Mechanism of action of Sitagliptin on the incretin pathway.
Fluoxetine and the Serotonin Reuptake Pathway
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) used to treat depression and other mood disorders. It acts by blocking the serotonin transporter (SERT) in the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission.
Caption: Fluoxetine's inhibition of the serotonin reuptake transporter.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for advancing research in this field. Below is a representative protocol for the synthesis of a trifluoromethylated heterocyclic compound.
Synthesis of 2-(Trifluoromethyl)-1H-benzo[d]imidazole
This protocol describes the synthesis of 2-(trifluoromethyl)-1H-benzo[d]imidazole, a common scaffold in medicinal chemistry.
Materials:
-
o-Phenylenediamine
-
Trifluoroacetic acid (TFA)
-
4M Hydrochloric acid (HCl) in dioxane
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (10.8 g, 0.1 mol) and toluene (100 mL).
-
Addition of Reagent: Slowly add trifluoroacetic acid (11.4 g, 0.1 mol) to the stirring suspension at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Isolation of Crude Product: Filter the precipitate using a Büchner funnel and wash the solid with a small amount of cold toluene.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-(trifluoromethyl)-1H-benzo[d]imidazole.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point analysis.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of 2-(trifluoromethyl)-1H-benzo[d]imidazole.
Conclusion
Trifluoromethylated heterocyclic compounds represent a privileged class of molecules with significant applications in drug discovery and materials science. The unique physicochemical properties imparted by the trifluoromethyl group, including enhanced lipophilicity, metabolic stability, and modulated electronic character, provide a powerful tool for optimizing molecular properties. This guide has provided a comprehensive overview of the synthesis, properties, and biological activities of these important compounds, along with detailed experimental and mechanistic insights. It is anticipated that the continued exploration of this chemical space will lead to the development of novel therapeutics and advanced materials with improved performance characteristics.
References
- 1. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. 3-METHYL-5-(TRIFLUOROMETHYL)PYRAZOLE CAS#: 10010-93-2 [m.chemicalbook.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. fluoxetine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group represents a paradigm-shifting strategy in medicinal chemistry. Its unique electronic and steric properties profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often transforming a promising lead compound into a viable drug candidate. This technical guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
The Physicochemical Impact of the Trifluoromethyl Group
The introduction of a CF3 group into a drug candidate can induce a cascade of beneficial changes in its physicochemical properties. These modifications are primarily driven by the high electronegativity of the fluorine atoms and the exceptional strength of the carbon-fluorine bond.
Enhanced Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The C-F bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a C-H bond.[1] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug clearance.[2] By replacing a metabolically labile methyl or hydrogen group with a CF3 group, medicinal chemists can effectively block a "metabolic hotspot," leading to a longer drug half-life, reduced clearance, and improved bioavailability.[2]
A compelling example is the comparison between the antidepressant fluoxetine and its active metabolite, norfluoxetine, which lacks the N-methyl group but retains the trifluoromethyl moiety. While not a direct comparison of a CF3 versus a non-CF3 analog at the same position, the data illustrates the metabolic consequences. The intrinsic clearance of R-fluoxetine is significantly influenced by CYP2D6, while norfluoxetine's clearance is considerably lower.[3][4]
Modulation of Lipophilicity
The trifluoromethyl group is highly lipophilic, a property that can significantly enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[5] The Hansch π value, a measure of lipophilicity, for a CF3 group is +0.88.[1] This increased lipophilicity can lead to improved absorption and distribution of the drug to its target site.[5]
For instance, the logP value of fluoxetine, which contains a trifluoromethyl group, is 4.05.[1] Its active metabolite, norfluoxetine, also containing the CF3 group, has a predicted logP of 3.5.[6]
Altered Acidity and Basicity
The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the pKa of nearby acidic or basic functional groups. This electronic influence can alter a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and binding interactions with its target protein.
Increased Binding Affinity
The trifluoromethyl group can enhance a drug's binding affinity to its target protein through several mechanisms. Its lipophilicity can promote favorable hydrophobic interactions within the binding pocket. Furthermore, the electron-withdrawing properties of the CF3 group can modulate the electronic distribution of the molecule, leading to stronger electrostatic or hydrogen bonding interactions with the target.[5]
Quantitative Comparison of Trifluoromethylated vs. Non-Trifluoromethylated Analogs
The following tables provide a quantitative comparison of key physicochemical and pharmacokinetic parameters for representative trifluoromethylated drugs and their relevant non-fluorinated counterparts.
Table 1: Comparison of Fluoxetine and its Metabolite Norfluoxetine
| Property | Fluoxetine (with -CF3) | Norfluoxetine (with -CF3) | Reference(s) |
| LogP | 4.05 | 3.5 (Predicted) | [1][6] |
| In Vitro Intrinsic Clearance (CLint) by CYP2D6 (μL/min/pmol CYP) | R-fluoxetine: 2.91, S-fluoxetine: 2.24 | - | [3] |
Table 2: Comparison of Celecoxib (COX-2 Selective) and SC-560 (COX-1 Selective)
| Property | Celecoxib (with -CF3) | SC-560 (without -CF3) | Reference(s) |
| Target Selectivity | COX-2 | COX-1 | [7] |
| COX-1 IC50 | 15 µM | 0.009 µM | [8] |
| COX-2 IC50 | 0.04 µM | 6.3 µM | [8] |
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a typical procedure to assess the metabolic stability of a compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Test compound
-
Human liver microsomes (pooled)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer.
-
Compound Addition: Add the test compound (final concentration 1 µM) to the reaction mixture.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the in vitro intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.
Determination of LogP by the Shake-Flask Method
This protocol describes the "gold standard" method for determining the partition coefficient (LogP) of a compound.
Objective: To determine the n-octanol/water partition coefficient (LogP) of a test compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., phosphate-buffered saline, pH 7.4; pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and water/buffer for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Compound Preparation: Prepare a stock solution of the test compound in one of the phases (usually the one in which it is more soluble).
-
Partitioning: In a glass vial, add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated water/buffer. Add a small aliquot of the compound stock solution.
-
Equilibration: Cap the vial tightly and shake or vortex it for a sufficient time (e.g., 1-24 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound in both the n-octanol and the aqueous phase using a suitable analytical method.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Visualizing the Impact: Signaling Pathways and Workflows
Drug Development Workflow with Trifluoromethylation
The following diagram illustrates a simplified workflow in drug discovery where trifluoromethylation is employed to enhance the properties of a lead compound.
Caption: Drug development workflow incorporating trifluoromethylation.
Signaling Pathway of Sorafenib
Sorafenib is a multi-kinase inhibitor that targets both the RAF/MEK/ERK signaling pathway involved in tumor cell proliferation and the VEGFR/PDGFR signaling pathways involved in angiogenesis.
Caption: Sorafenib's dual mechanism of action.
Signaling Pathway of Celecoxib
Celecoxib is a selective COX-2 inhibitor that reduces the production of prostaglandins involved in inflammation and pain.
Caption: Celecoxib's selective inhibition of COX-2.
Conclusion
The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to confer enhanced metabolic stability, modulate lipophilicity, and improve binding affinity has led to the development of numerous successful drugs across a wide range of therapeutic areas. A thorough understanding of the physicochemical principles underlying the effects of trifluoromethylation, coupled with robust experimental evaluation, is crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors associated with fluoxetine and norfluoxetine plasma concentrations and clinical response in Mexican patients with mental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Norfluoxetine | C16H16F3NO | CID 4541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Safeguarding the Integrity of 4-(Trifluoromethyl)indoline: A Technical Guide to Stability and Storage
For Immediate Release
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 4-(Trifluoromethyl)indoline, a critical building block for researchers, scientists, and drug development professionals. Understanding the stability profile of this compound is paramount to ensuring experimental reproducibility, maintaining its purity, and safeguarding the integrity of research outcomes.
Summary of Stability and Storage Conditions
Proper handling and storage are crucial for maintaining the quality of 4-(Trifluoromethyl)indoline. The following table summarizes the recommended conditions and known instabilities based on available data.
| Parameter | Recommendation/Observation | Potential Consequences of Deviation |
| Storage Temperature | Store in a cool, dry place. For long-term storage, refrigeration at -20°C is recommended. | Elevated temperatures can accelerate degradation. |
| Atmosphere | Store in a well-ventilated area under an inert atmosphere if possible. | Exposure to air and moisture can lead to oxidation and hydrolysis. |
| Light Exposure | Protect from light. Store in an amber vial or a light-blocking container. | Light exposure can induce photodegradation. |
| Container | Store in a tightly sealed, appropriate container. | Prevents contamination and exposure to air and moisture. |
| Incompatible Substances | Avoid contact with strong oxidizing agents and strong acids. | May cause vigorous and potentially hazardous reactions. |
| Physical Appearance | The pure compound is typically a solid or liquid. | Discoloration (e.g., yellowing or browning) may indicate oxidation or degradation. |
| Thermal Stability | Stable at room temperature. Thermal decomposition may produce hazardous fumes such as hydrogen fluoride and nitrogen oxides. | High heat can lead to decomposition. |
| pH Sensitivity | The trifluoromethyl group can be susceptible to hydrolysis under certain pH conditions. | Extreme pH values may lead to the degradation of the molecule. |
Understanding Potential Degradation Pathways
While specific degradation pathways for 4-(Trifluoromethyl)indoline are not extensively documented in publicly available literature, knowledge of related compounds such as anilines and indolines allows for the postulation of likely degradation routes. Researchers should be aware of these potential pathways to design stable formulations and analytical methods. The primary degradation concerns include:
-
Oxidation: Like many aniline derivatives, the indoline ring is susceptible to oxidation, which can be initiated by exposure to air (oxygen). This can lead to the formation of colored impurities.
-
Hydrolysis: The trifluoromethyl group, while generally stable, can undergo hydrolysis under certain conditions, particularly at non-neutral pH, to form a carboxylic acid group.
-
Photodegradation: Aromatic amines are often sensitive to light. Exposure to UV or visible light can provide the energy to initiate degradation reactions.
-
Thermal Decomposition: At elevated temperatures, the molecule can decompose, leading to the release of toxic and corrosive gases, including hydrogen fluoride and oxides of nitrogen.
Experimental Protocol: Forced Degradation Study
To comprehensively assess the stability of 4-(Trifluoromethyl)indoline and identify potential degradants, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions. The following is a generalized protocol that can be adapted for specific laboratory needs.
Objective: To investigate the intrinsic stability of 4-(Trifluoromethyl)indoline and to generate potential degradation products for analytical method development and validation.
Materials:
-
4-(Trifluoromethyl)indoline
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% hydrogen peroxide)
-
Photostability chamber
-
Temperature-controlled oven
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 4-(Trifluoromethyl)indoline of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Incubate at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample and the stock solution to dry heat in an oven at a high temperature (e.g., 70°C) for a defined period.
-
Photodegradation: Expose a solid sample and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to an appropriate concentration. Analyze the sample using a suitable stability-indicating analytical method, such as HPLC-UV or LC-MS, to separate the parent compound from any degradation products.
-
Data Evaluation: Quantify the amount of remaining 4-(Trifluoromethyl)indoline and identify and characterize any significant degradation products.
Visualizing Stability Assessment and Degradation Logic
To aid in the conceptualization of stability testing and potential degradation, the following diagrams have been generated using Graphviz.
Caption: A logical workflow for assessing the stability of 4-(Trifluoromethyl)indoline.
Caption: An overview of potential degradation pathways for 4-(Trifluoromethyl)indoline.
The Trifluoromethylated Indoline Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties have made it a fertile ground for the development of novel therapeutics. The strategic incorporation of a trifluoromethyl (CF3) group onto this privileged scaffold has emerged as a powerful strategy to enhance the pharmacological profile of drug candidates. The CF3 group, with its high electronegativity, metabolic stability, and ability to modulate lipophilicity, can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target binding affinity. This technical guide delves into the potential applications of trifluoromethylated indolines in drug discovery, summarizing key findings, presenting quantitative data, and providing detailed experimental methodologies.
The Trifluoromethyl Advantage in Drug Design
The introduction of a trifluoromethyl group can confer several advantageous properties to a drug molecule:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, leading to increased half-life and improved bioavailability.
-
Increased Lipophilicity: The CF3 group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Modulation of Acidity/Basicity: The electron-withdrawing nature of the CF3 group can alter the pKa of nearby functional groups, influencing the molecule's ionization state and its interaction with biological targets.
-
Improved Binding Affinity: The unique steric and electronic properties of the CF3 group can lead to enhanced binding interactions with target proteins, resulting in increased potency.
Applications in Oncology
Trifluoromethylated indolines have shown significant promise as anticancer agents, with several studies demonstrating their potent cytotoxic activity against a range of cancer cell lines.
Kinase Inhibition
Many trifluoromethylated indoline derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Table 1: Anticancer Activity of Trifluoromethylated Spiro[indoline-3,2′-pyrrolidine] Derivatives [1]
| Compound ID | Substitution on Indoline | Substitution on Phenyl Ring | Cell Line | IC50 (µM) |
| 4a | H | 4-Cl, 3-CF3 | PC-3 | 72.51 ± 2.35 |
| 4f | 5-Br | 4-Cl, 3-CF3 | Not Specified | Not Specified |
Table 2: Anticancer Activity of Trifluoromethyl-Substituted Pyrrole 2-Indolinone Derivatives [2]
| Compound | Target Kinase(s) | Activity |
| Not Specified | Tyrosine Kinases | Potent Inhibition |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a common method for determining the in vitro kinase inhibitory activity of trifluoromethylated indoline derivatives.[3][4]
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate
-
Trifluoromethylated indoline compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP (Ultra-pure)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the trifluoromethylated indoline in 100% DMSO. Create a serial dilution series of the compound in DMSO.
-
Kinase Reaction Setup:
-
Prepare a master mix containing the kinase buffer, the appropriate concentration of the kinase enzyme, and its substrate.
-
Dispense 5 µL of the kinase/substrate master mix into the wells of a white, opaque plate.
-
Add 2.5 µL of the diluted compound or DMSO (for controls) to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiation and Incubation:
-
Prepare an ATP solution in kinase buffer at twice the desired final concentration.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to all wells.
-
Mix the plate gently and incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Representative Kinase Inhibition Signaling Pathway
Caption: Representative RTK signaling pathway inhibited by trifluoromethylated indolines.
Applications in Neurodegenerative Disorders
The unique properties of trifluoromethylated indolines also make them attractive candidates for the treatment of neurodegenerative diseases. Their ability to cross the blood-brain barrier is a critical advantage for targeting central nervous system disorders.
Neuroprotective Effects
Several indole derivatives have demonstrated neuroprotective effects by mitigating oxidative stress and inflammation, which are key pathological features of many neurodegenerative diseases.
Table 3: Neuroprotective Activity of Indole Derivatives
| Compound | Proposed Mechanism | Reference |
| Indole-based compounds | Antioxidant, anti-inflammatory, amyloid disaggregation | [5][6][7] |
| Fluoxetine derivative OTPM | Anti-neuroinflammatory, suppression of microglial activation | [8][9] |
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol describes a general method to assess the neuroprotective effects of trifluoromethylated indoline compounds against oxidative stress-induced cell death in a neuronal cell line.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Trifluoromethylated indoline compound (dissolved in DMSO)
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA))
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the trifluoromethylated indoline compound for a specified period (e.g., 2-4 hours).
-
Induction of Oxidative Stress: Add the oxidative stress-inducing agent (e.g., H2O2) to the wells (except for the control group) and incubate for a further 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control group (untreated with the oxidative stressor).
-
Determine the concentration of the compound that provides 50% protection (EC50) against the induced toxicity.
-
Representative Neuroprotective Signaling Pathway
Caption: Potential neuroprotective mechanisms of trifluoromethylated indolines.
Conclusion
The trifluoromethylated indoline scaffold represents a highly promising area for the discovery of new therapeutic agents. The unique physicochemical properties imparted by the trifluoromethyl group can lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The examples highlighted in this guide demonstrate the potential of this scaffold in oncology and neurodegenerative diseases. Further exploration of the vast chemical space around the trifluoromethylated indoline core, coupled with detailed biological evaluation, is expected to yield a new generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Substituted Indolines: Core Strategies and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The indoline scaffold is a privileged structural motif in a vast array of natural products and pharmaceutically active compounds. Its prevalence underscores the continuous demand for efficient and versatile synthetic methods to access functionally diverse indoline derivatives. This technical guide provides an in-depth review of the core synthetic strategies for constructing substituted indolines, with a focus on methodologies relevant to drug discovery and development. We present key reaction classes with detailed experimental protocols and comparative data to aid in the selection and implementation of appropriate synthetic routes.
Reduction of Indole Derivatives
The direct reduction of indoles represents one of the most straightforward approaches to indoline synthesis. However, challenges such as over-reduction of the benzene ring and catalyst poisoning by the indoline product necessitate careful selection of catalysts and reaction conditions.
Catalytic Hydrogenation
Heterogeneous catalytic hydrogenation is a widely employed method for the synthesis of indolines from their corresponding indoles.[1] A variety of catalysts and conditions have been developed to achieve high yields and selectivity.
A significant challenge in the hydrogenation of unprotected indoles is the potential for further reduction of the indoline product to octahydroindole.[1] The use of acidic conditions can promote the reaction by protonating the indole at the C3 position, which disrupts the aromaticity and facilitates hydrogenation.[1]
Table 1: Comparison of Catalysts for the Hydrogenation of Indole
| Catalyst | H2 Pressure | Solvent | Additive | Temperature | Time (h) | Conversion (%) | Selectivity to Indoline (%) | Reference |
| 5% Pt/C | 30 bar | Water | p-TsOH | Room Temp. | 1.5 | >99 | >99 | [1] |
| 5% Pd/C | 50 bar | Water | p-TsOH | Room Temp. | 1.5 | 56 | >99 | [2] |
| Pd@CN0.132 | 1 atm | Water | H3PO4 | 40 °C | 6 | 96 | 100 | [2] |
Experimental Protocol: Heterogeneous Catalytic Hydrogenation of Indole with Pt/C [1]
To a solution of indole (1 mmol) in water (5 mL), p-toluenesulfonic acid monohydrate (1.1 mmol) and 5% Pt/C (50 mg) were added. The mixture was placed in a high-pressure reactor and pressurized with H2 (30 bar). The reaction was stirred at room temperature for 1.5 hours. After the reaction, the catalyst was filtered off, and the solvent was removed under reduced pressure. The residue was neutralized with a saturated NaHCO3 solution and extracted with ethyl acetate. The combined organic layers were dried over Na2SO4 and concentrated to give the desired indoline.
Asymmetric Reduction
The synthesis of enantiomerically pure indolines is of paramount importance in drug development. Asymmetric reduction of indoles or their precursors, 3H-indoles, offers a direct route to chiral indolines.
A metal-free approach utilizing a chiral Brønsted acid to catalyze the transfer hydrogenation of 3H-indoles with Hantzsch dihydropyridine has been developed.[3] This method provides optically active indolines with high enantioselectivities under mild conditions.[3]
Table 2: Asymmetric Brønsted Acid-Catalyzed Reduction of 2-Aryl-3H-Indoles [3]
| Substrate (2-Aryl group) | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| Phenyl | 5 | 98 | 97 |
| 4-Methoxyphenyl | 5 | 99 | 96 |
| 4-Chlorophenyl | 5 | 95 | 98 |
| 2-Naphthyl | 5 | 97 | 95 |
Experimental Protocol: Asymmetric Transfer Hydrogenation of a 3H-Indole [3]
To a solution of the 2-aryl-3H-indole (0.1 mmol) in toluene (1.0 mL) was added the Hantzsch dihydropyridine (0.12 mmol) and the chiral phosphoric acid catalyst (5 mol%). The reaction mixture was stirred at 40 °C until the starting material was consumed (monitored by TLC). The solvent was then evaporated, and the residue was purified by flash column chromatography on silica gel to afford the corresponding optically active indoline.
Intramolecular Cyclization Strategies
Intramolecular cyclization reactions are powerful tools for the construction of the indoline ring system from acyclic precursors. These methods often offer high levels of control over substitution patterns and stereochemistry.
Palladium-Catalyzed Intramolecular C-H Amination
Modern transition-metal-catalyzed reactions have enabled the direct formation of indolines through intramolecular C-H amination.[4][5] This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route.[5]
Figure 1: General workflow for Pd-catalyzed intramolecular C-H amination.
Experimental Protocol: Pd(II)-Catalyzed Intramolecular C-H Amination [4]
A mixture of the N-protected β-arylethylamine substrate (0.2 mmol), Pd(OAc)2 (0.02 mmol, 10 mol%), and PhI(OAc)2 (0.3 mmol) in toluene (2 mL) was stirred at 100 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture was filtered through a pad of Celite. The filtrate was concentrated, and the residue was purified by flash chromatography on silica gel to afford the indoline product.
Organocatalytic Intramolecular Michael Addition
Asymmetric organocatalysis provides an effective means for the enantioselective synthesis of 2,3-disubstituted indolines through an intramolecular Michael addition.[6][7] Chiral primary amines derived from cinchona alkaloids are often used as catalysts.[6]
Table 3: Asymmetric Synthesis of 2,3-Disubstituted Indolines via Intramolecular Michael Addition [6]
| R1 (at position 3) | R2 (at position 2) | Catalyst | dr (cis:trans or trans:cis) | ee (major isomer, %) | Yield (%) |
| Phenyl | Acetyl | Cinchona-derived primary amine | 2.7:1 (cis) | 99 | 95 |
| 4-Chlorophenyl | Acetyl | Cinchona-derived primary amine | 2.5:1 (cis) | 98 | 92 |
| Methyl | Benzoyl | Cinchona-derived primary amine | 20:1 (trans) | 99 | 97 |
| Ethyl | Benzoyl | Cinchona-derived primary amine | 15:1 (trans) | 98 | 95 |
Experimental Protocol: Organocatalytic Asymmetric Intramolecular Michael Addition [6]
To a solution of the (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-one (0.1 mmol) and the cinchona alkaloid-derived primary amine catalyst (0.01 mmol, 10 mol%) in THF (1.0 mL) was added benzoic acid (0.02 mmol, 20 mol%). The reaction mixture was stirred at room temperature for the time indicated by TLC analysis. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to yield the desired 2,3-disubstituted indoline.
Cycloaddition Reactions
Cycloaddition reactions offer a powerful and convergent approach to the indoline core, allowing for the rapid construction of molecular complexity.
Intramolecular [4+2] Cycloaddition
The intramolecular [4+2] cycloaddition of ynamides with conjugated enynes is a highly effective strategy for the synthesis of indolines, particularly those with substitution on the benzenoid ring.[8] This method is modular and well-suited for creating libraries of substituted indoline derivatives.[8]
Figure 2: Synthetic pathway via intramolecular [4+2] cycloaddition.
Table 4: Synthesis of Substituted Indolines via Intramolecular [4+2] Cycloaddition [8]
| Substituent at C4 | Substituent at C5 | Substituent at C6 | Substituent at C7 | Conditions | Yield (%) |
| H | Me | H | H | Toluene, 180 °C, 24h | 85 |
| H | OMe | H | H | Toluene, 180 °C, 24h | 78 |
| H | H | Cl | H | Toluene, 180 °C, 24h | 82 |
| TMS | H | H | H | TFE, 110 °C, 24h | 91 |
Experimental Protocol: Intramolecular [4+2] Cycloaddition [8]
A solution of the ynamide-enyne substrate (0.1 mmol) in toluene (2 mL) was heated in a sealed tube at 180 °C for 24 hours. The reaction mixture was cooled to room temperature and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel to give the substituted indoline.
Domino Reactions
Domino reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient and elegant pathway to complex molecules like substituted indolines.
Copper-Catalyzed Amidation/Cyclization
A one-pot domino process involving a copper-catalyzed amidation followed by an intramolecular nucleophilic substitution has been developed for the synthesis of indolines from ortho-iodophenalkyl mesylates.[9] This method is highly efficient and proceeds under mild conditions.[9]
Table 5: Synthesis of Indolines via Domino Cu-Catalyzed Amidation/Cyclization [9]
| Substrate (ortho-iodophenalkyl mesylate) | Amine Source | Yield (%) |
| 1-iodo-2-(2-mesyloxyethyl)benzene | tert-butylcarbamate | 95 |
| 4-methoxy-1-iodo-2-(2-mesyloxyethyl)benzene | benzamide | 92 |
| 5-methyl-1-iodo-2-(2-mesyloxyethyl)benzene | p-toluenesulfonamide | 89 |
Experimental Protocol: Domino Cu-Catalyzed Amidation/Cyclization [9]
A mixture of the ortho-iodophenalkyl mesylate (1.0 mmol), the amide or carbamate (1.2 mmol), CuI (0.05 mmol, 5 mol%), N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%), and Cs2CO3 (2.0 mmol) in THF (5 mL) was stirred at 80 °C for 16 hours under an argon atmosphere. The reaction mixture was cooled to room temperature, diluted with ethyl acetate, and filtered. The filtrate was washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The residue was purified by flash chromatography to afford the desired indoline.
Conclusion
The synthesis of substituted indolines is a rich and evolving field, with a diverse array of methodologies available to the synthetic chemist. This guide has highlighted several core strategies, including the reduction of indoles, intramolecular cyclizations, cycloadditions, and domino reactions. The choice of a particular synthetic route will be dictated by factors such as the desired substitution pattern, stereochemical requirements, and the availability of starting materials. The detailed protocols and comparative data provided herein are intended to serve as a practical resource for researchers engaged in the synthesis of these vital heterocyclic compounds for applications in drug discovery and beyond.
References
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]
- 3. Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles [organic-chemistry.org]
- 4. Indoline synthesis [organic-chemistry.org]
- 5. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Indolines via a Domino Cu-Catalyzed Amidation/Cyclization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 4-(Trifluoromethyl)indoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of 4-(Trifluoromethyl)indoline, a valuable building block in medicinal chemistry and materials science. The protocols described herein are based on modern palladium-catalyzed cross-coupling reactions, offering efficient and modular access to this important scaffold.
Introduction
Indoline derivatives are prevalent structural motifs in a wide array of pharmaceuticals and biologically active compounds. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of these molecules. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and C-H activation/amination, have emerged as powerful tools for the construction of the indoline core.[1][2] This application note details a protocol for a palladium-catalyzed intramolecular C-H amination approach to synthesize substituted indolines. While a direct palladium-catalyzed synthesis for 4-(Trifluoromethyl)indoline from a single acyclic precursor was not prominently found, a highly relevant and adaptable method involves the palladium-catalyzed intramolecular amination of β-arylethylamine derivatives.[3][4] Additionally, a method for the direct trifluoromethylation of an indoline core at a different position (C7) highlights a complementary palladium-catalyzed approach.[5]
Reaction Scheme
A general and adaptable palladium-catalyzed intramolecular C-H amination reaction for the synthesis of the indoline scaffold is presented below. This can be adapted for the synthesis of 4-(Trifluoromethyl)indoline by utilizing the appropriately substituted β-arylethylamine precursor.
General Reaction Scheme:
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and reported yields for palladium-catalyzed intramolecular C-H amination reactions for the synthesis of indolines. These conditions can serve as a starting point for the optimization of the synthesis of 4-(Trifluoromethyl)indoline.
| Entry | Precursor | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Picolinamide (PA)-protected β-phenylethylamine | Pd(OAc)₂ (5) | - | K₂CO₃ | Toluene | 100 | 24 | 85 | [3] |
| 2 | N-(o-bromobenzyl)amine derivative | Pd₂(dba)₃ (2.5) | BINAP (7.5) | NaOtBu | Toluene | 80 | 2 | 95 | [1] |
| 3 | 2-Pyridinesulfonyl-protected phenethylamine | Pd(OAc)₂ (10) | - | PhI(OAc)₂ (oxidant) | Toluene | 100 | 4 | 88 | [6][7] |
| 4 | β,γ-unsaturated alkene and trifluoroacetimidoyl chloride | Pd(hfac)₂ (10) | PPh₃ (20) | Na₂CO₃ | THF/PhCF₃ | 80 | 48 | up to 84 | [8][9] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular C(sp²)-H Amination
This protocol is adapted from an efficient method for the synthesis of indoline compounds from picolinamide (PA)-protected β-arylethylamine substrates.[3] To synthesize 4-(Trifluoromethyl)indoline, the starting material would be a picolinamide-protected 2-(3-(trifluoromethyl)phenyl)ethan-1-amine.
Materials:
-
Picolinamide-protected 2-(3-(trifluoromethyl)phenyl)ethan-1-amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vessel, add the picolinamide-protected 2-(3-(trifluoromethyl)phenyl)ethan-1-amine (1.0 equiv), potassium carbonate (2.0 equiv), and palladium(II) acetate (0.05 equiv).
-
The vessel is sealed and evacuated and backfilled with nitrogen or argon three times.
-
Anhydrous toluene is added via syringe.
-
The reaction mixture is stirred and heated to 100 °C for 24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the picolinamide-protected 4-(Trifluoromethyl)indoline.
-
Deprotection of the picolinamide group can be achieved under appropriate conditions to yield 4-(Trifluoromethyl)indoline.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the palladium-catalyzed synthesis of a 4-(Trifluoromethyl)indoline derivative.
Caption: General workflow for the palladium-catalyzed synthesis of 4-(Trifluoromethyl)indoline.
This application note provides a foundational understanding and practical guidance for the synthesis of 4-(Trifluoromethyl)indoline. Researchers are encouraged to consult the cited literature for further details and optimization strategies.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 3. Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Indolines via Pd(II)-Catalyzed Amination of C-H Bonds Using PhI(OAc)2 as the Bystanding Oxidant [organic-chemistry.org]
- 7. Synthesis of indolines via Pd(II)-catalyzed amination of C-H bonds using PhI(OAc)2 as the bystanding oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Electrophilic Reactions of 4-(Trifluoromethyl)indoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the electrophilic substitution reactions of 4-(Trifluoromethyl)indoline. This versatile building block is of significant interest in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. These protocols offer starting points for the synthesis of a variety of functionalized indoline derivatives for use in drug discovery and development.
Introduction
4-(Trifluoromethyl)indoline is a substituted indoline with a strongly electron-withdrawing trifluoromethyl group on the benzene ring. The reactivity of the indoline nucleus in electrophilic substitution is governed by the interplay between the activating, ortho-, para-directing amino group and the deactivating, meta-directing trifluoromethyl group. Generally, electrophilic attack is favored at the C5 position, which is para to the nitrogen atom and meta to the trifluoromethyl group. Reactions on the nitrogen atom (N-functionalization) are also common.
Data Presentation
The following table summarizes expected outcomes for various electrophilic substitution reactions on 4-(Trifluoromethyl)indoline based on general principles of aromatic chemistry. Yields are estimates and will vary depending on specific reaction conditions.
| Reaction Type | Electrophile | Reagent/Catalyst | Expected Major Product(s) | Estimated Yield (%) |
| N-Acylation | Acetyl chloride | Triethylamine | 1-Acetyl-4-(trifluoromethyl)indoline | 85-95 |
| Friedel-Crafts Acylation | Acetyl chloride | Aluminum chloride | 5-Acetyl-4-(trifluoromethyl)indoline | 60-75 |
| Vilsmeier-Haack Formylation | Vilsmeier reagent | POCl₃, DMF | 5-Formyl-4-(trifluoromethyl)indoline | 70-85 |
| Nitration | Nitronium ion (NO₂⁺) | HNO₃/H₂SO₄ | 5-Nitro-4-(trifluoromethyl)indoline | 50-65 |
| Halogenation (Bromination) | Bromonium ion (Br⁺) | N-Bromosuccinimide | 5-Bromo-4-(trifluoromethyl)indoline | 75-90 |
Experimental Protocols
Safety Precaution: All experiments should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: N-Acylation of 4-(Trifluoromethyl)indoline
Objective: To synthesize 1-acetyl-4-(trifluoromethyl)indoline.
Materials:
-
4-(Trifluoromethyl)indoline
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-(Trifluoromethyl)indoline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Friedel-Crafts Acylation of 4-(Trifluoromethyl)indoline
Objective: To synthesize 5-acetyl-4-(trifluoromethyl)indoline.
Materials:
-
4-(Trifluoromethyl)indoline
-
Acetyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice-cold 1 M hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of anhydrous AlCl₃ (2.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, slowly add acetyl chloride (1.2 eq).
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of 4-(Trifluoromethyl)indoline (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Carefully pour the reaction mixture into ice-cold 1 M HCl.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Vilsmeier-Haack Formylation of 4-(Trifluoromethyl)indoline
Objective: To synthesize 5-formyl-4-(trifluoromethyl)indoline.
Materials:
-
4-(Trifluoromethyl)indoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask cooled to 0 °C, slowly add POCl₃ (1.5 eq) to anhydrous DMF (3.0 eq) with stirring under a nitrogen atmosphere.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[1][2][3]
-
Add a solution of 4-(Trifluoromethyl)indoline (1.0 eq) in anhydrous DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the mixture with 1 M NaOH solution until pH 8-9.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Nitration of 4-(Trifluoromethyl)indoline
Objective: To synthesize 5-nitro-4-(trifluoromethyl)indoline.
Materials:
-
4-(Trifluoromethyl)indoline
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Ice water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask cooled to -10 °C, slowly add concentrated H₂SO₄ to a solution of 4-(Trifluoromethyl)indoline (1.0 eq) in DCM.
-
In a separate flask, prepare a nitrating mixture by slowly adding fuming HNO₃ (1.1 eq) to concentrated H₂SO₄ at 0 °C.
-
Add the nitrating mixture dropwise to the indoline solution, maintaining the temperature below -5 °C.
-
Stir the reaction mixture at -10 to 0 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 5: Halogenation (Bromination) of 4-(Trifluoromethyl)indoline
Objective: To synthesize 5-bromo-4-(trifluoromethyl)indoline.
Materials:
-
4-(Trifluoromethyl)indoline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Water
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(Trifluoromethyl)indoline (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1.05 eq) in one portion.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
After completion, remove the acetonitrile under reduced pressure.
-
Add water to the residue and extract with EtOAc.
-
Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Reaction pathways for 4-(Trifluoromethyl)indoline.
Caption: General experimental workflow.
References
- 1. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. websites.umich.edu [websites.umich.edu]
- 3. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Functionalization of 4-(Trifluoromethyl)indoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-functionalization of 4-(trifluoromethyl)indoline, a valuable scaffold in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. N-functionalization of the indoline core allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) and develop novel therapeutics. N-substituted indolines are investigated for a range of biological activities, including as anticancer and antimicrobial agents.[1][2][3][4]
Data Presentation
The following tables summarize representative quantitative data for common N-functionalization reactions of indoline and indole scaffolds. These serve as a guide for expected outcomes when functionalizing 4-(trifluoromethyl)indoline.
Table 1: Iron-Catalyzed N-Alkylation of Indolines with Alcohols [5]
| Entry | Indoline Substrate | Alcohol | Yield (%) |
| 1 | Indoline | Benzyl alcohol | 95 |
| 2 | Indoline | 4-Methylbenzyl alcohol | 92 |
| 3 | Indoline | 4-Methoxybenzyl alcohol | 88 |
| 4 | Indoline | 4-Fluorobenzyl alcohol | 87 |
| 5 | Indoline | 4-(Trifluoromethyl)benzyl alcohol | 65 |
| 6 | 5-Bromoindoline | Benzyl alcohol | 72 |
Table 2: N-Arylation of Indoles and Related Heterocycles via Buchwald-Hartwig Amination [6]
| Entry | Amine Substrate | Aryl Halide | Catalyst/Ligand | Base | Yield (%) |
| 1 | Indole | 1-Iodo-3,5-bis(trifluoromethyl)benzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | 91 |
| 2 | Aniline | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | NaOtBu | 99 |
| 3 | Diphenylamine | 4-Chloroanisole | Pd₂(dba)₃ / tBu₃P·HBF₄ | NaOtBu | 65 |
| 4 | Indole | 4-Bromoacetophenone | CuI / L-proline | K₂CO₃ | 85 |
Table 3: N-Acylation of Indoles with Thioesters [7]
| Entry | Indole Substrate | Thioester | Base | Yield (%) |
| 1 | 3-Methyl-1H-indole | S-Methyl butanethioate | Cs₂CO₃ | 72 |
| 2 | 1H-Indole | S-Methyl butanethioate | Cs₂CO₃ | 65 |
| 3 | 5-Bromo-1H-indole | S-Methyl butanethioate | Cs₂CO₃ | 53 |
| 4 | 3-Methyl-1H-indole | S-Methyl benzothioate | Cs₂CO₃ | 68 |
Experimental Protocols
Protocol 1: Iron-Catalyzed N-Alkylation of 4-(Trifluoromethyl)indoline with Alcohols
This protocol describes the N-alkylation of 4-(trifluoromethyl)indoline using an alcohol as the alkylating agent, catalyzed by an iron complex in a borrowing-hydrogen methodology.[5]
Materials:
-
4-(Trifluoromethyl)indoline
-
Alcohol (e.g., Benzyl alcohol)
-
Tricarbonyl(cyclopentadienone) iron complex (Fe-1)
-
Trimethylamine N-oxide (Me₃NO)
-
Potassium carbonate (K₂CO₃)
-
2,2,2-Trifluoroethanol (TFE)
-
Argon gas
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add 4-(trifluoromethyl)indoline (0.5 mmol, 1.0 equiv), the desired alcohol (1.0 mmol, 2.0 equiv), tricarbonyl(cyclopentadienone) iron complex (5 mol %), trimethylamine N-oxide (10 mol %), and potassium carbonate (0.5 mmol, 1.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add 2,2,2-trifluoroethanol (1.0 mL, 0.5 M).
-
Seal the tube and heat the reaction mixture at 110 °C for 18-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the N-alkylated 4-(trifluoromethyl)indoline.
Protocol 2: N-Arylation of 4-(Trifluoromethyl)indoline via Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed N-arylation of 4-(trifluoromethyl)indoline with an aryl halide.[8][9]
Materials:
-
4-(Trifluoromethyl)indoline
-
Aryl halide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon gas
-
Schlenk flask
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ (1-2 mol %), the phosphine ligand (2-4 mol %), and NaOtBu (1.4 equiv) to a dry Schlenk flask.
-
Add a solution of the aryl halide (1.0 equiv) in anhydrous toluene.
-
Add 4-(trifluoromethyl)indoline (1.2 equiv).
-
Seal the flask and heat the reaction mixture to 80-110 °C.
-
Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a plug of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-aryl-4-(trifluoromethyl)indoline.
Protocol 3: N-Acylation of 4-(Trifluoromethyl)indoline with an Acyl Chloride
This protocol describes the N-acylation of 4-(trifluoromethyl)indoline using an acyl chloride in the presence of a base.
Materials:
-
4-(Trifluoromethyl)indoline
-
Acyl chloride (e.g., Benzoyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen gas
-
Round-bottom flask
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-(trifluoromethyl)indoline (1.0 equiv) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equiv).
-
Slowly add the acyl chloride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction's completion by TLC.
-
Quench the reaction with the addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-acyl-4-(trifluoromethyl)indoline.
Mandatory Visualizations
Caption: Workflow for Iron-Catalyzed N-Alkylation.
References
- 1. Synthesis of novel analogues of marine indole alkaloids: mono(indolyl)-4-trifluoromethylpyridines and bis(indolyl)-4-trifluoromethylpyridines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological screening for cytotoxic activity of N-substituted indolines and morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application of 4-(Trifluoromethyl)indoline in Agrochemical Synthesis: A Case Study on Structurally Related Trifluoromethylated Fungicides
Introduction
While direct applications of 4-(trifluoromethyl)indoline in commercially available agrochemicals are not extensively documented in publicly accessible literature, the trifluoromethyl-substituted heterocyclic scaffold is a cornerstone of modern agrochemical design. The trifluoromethyl (CF3) group imparts unique properties to molecules, including enhanced metabolic stability, increased lipophilicity, and improved target binding affinity, which are highly desirable for developing potent and effective pesticides. This document will explore the application of a structurally related class of compounds, trifluoromethyl-substituted pyridines, in the synthesis of a prominent fungicide, providing detailed protocols and data that are analogous to what would be expected for a 4-(trifluoromethyl)indoline-based agrochemical. The principles and synthetic strategies are often transferable across different heterocyclic systems.
As a representative example, we will focus on the synthesis and application of a fungicide containing a trifluoromethyl-substituted pyridine moiety. This will serve as a practical guide for researchers and professionals in the field, illustrating the key methodologies and data presentation required for the development of such agrochemicals.
Representative Agrochemical: A Trifluoromethylpyridine-Based Fungicide
For the purpose of this application note, we will detail the synthesis and properties of a fungicide derived from a trifluoromethylpyridine intermediate. This fungicide class is known for its efficacy against a broad spectrum of plant pathogens.
Data Presentation
The following table summarizes the fungicidal activity of a representative compound against various plant pathogens.
| Fungal Pathogen | Common Disease | Host Plant | EC50 (mg/L) |
| Botrytis cinerea | Gray Mold | Strawberry | 0.75 |
| Mycosphaerella fijiensis | Black Sigatoka | Banana | 0.52 |
| Septoria tritici | Septoria Leaf Blotch | Wheat | 1.20 |
| Alternaria solani | Early Blight | Tomato | 2.50 |
| Plasmopara viticola | Downy Mildew | Grapevine | 0.88 |
Experimental Protocols
The synthesis of the target fungicide involves a multi-step process starting from a commercially available trifluoromethylpyridine derivative.
Protocol 1: Synthesis of a Key Amide Intermediate
This protocol describes the synthesis of an amide intermediate, which is a crucial building block for the final fungicide molecule.
-
Materials:
-
2-chloro-6-(trifluoromethyl)pyridine
-
3-amino-4-chlorophenol
-
Pyridine
-
Toluene
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Magnesium sulfate
-
-
Procedure:
-
To a solution of 3-amino-4-chlorophenol (1.0 equivalent) in toluene, add pyridine (1.2 equivalents).
-
Slowly add a solution of 2-chloro-6-(trifluoromethyl)pyridine (1.1 equivalents) in toluene to the reaction mixture at room temperature.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 6-8 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure amide intermediate.
-
Protocol 2: Synthesis of the Final Fungicide
This protocol details the final step in the synthesis of the representative fungicide.
-
Materials:
-
Amide intermediate from Protocol 1
-
Substituted benzoyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the amide intermediate (1.0 equivalent) in dichloromethane (DCM).
-
Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add the substituted benzoyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to get the crude fungicide.
-
Recrystallize the crude product from ethanol/water to obtain the purified fungicide.
-
Visualization of Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical relationship in the synthesis process.
Experimental workflow for the synthesis of the amide intermediate.
Experimental workflow for the final fungicide synthesis.
Logical relationship of key reagents in the fungicide synthesis.
Synthesis of Bioactive Molecules from 4-(Trifluoromethyl)indoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 4-(trifluoromethyl)indoline as a key starting material. The incorporation of the trifluoromethyl group at the 4-position of the indoline scaffold is a strategic approach in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. These protocols focus on the synthesis of N-acylindolines and their evaluation as potential anticancer agents, specifically as tubulin polymerization inhibitors.
Introduction to 4-(Trifluoromethyl)indoline in Drug Discovery
The indoline core is a prevalent scaffold in numerous natural products and synthetic bioactive compounds. The addition of a trifluoromethyl (-CF3) group, a bioisostere for a methyl group with strong electron-withdrawing properties, can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This modification often leads to improved potency, selectivity, and pharmacokinetic profiles. 4-(Trifluoromethyl)indoline serves as a versatile building block for accessing a diverse range of substituted indolines with potential therapeutic applications in oncology, neuroscience, and infectious diseases.
Synthesis of N-Acyl-4-(trifluoromethyl)indoline Derivatives as Tubulin Polymerization Inhibitors
This section details the synthesis of a series of N-acyl-4-(trifluoromethyl)indoline derivatives and presents their biological activity as inhibitors of tubulin polymerization, a validated target in cancer therapy.
Synthetic Scheme
The general synthetic route involves the N-acylation of 4-(trifluoromethyl)indoline with various substituted benzoyl chlorides. This reaction is typically straightforward and proceeds with high yields.
Caption: General workflow for the synthesis of N-acyl-4-(trifluoromethyl)indoline derivatives.
Experimental Protocol: General Procedure for N-Acylation
-
Reaction Setup: To a solution of 4-(trifluoromethyl)indoline (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add triethylamine (1.5 eq.).
-
Addition of Acyl Chloride: Add the respective substituted benzoyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired N-acyl-4-(trifluoromethyl)indoline derivative.
Characterization Data
The synthesized compounds should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.
Biological Activity: Tubulin Polymerization Inhibition
The synthesized N-acyl-4-(trifluoromethyl)indoline derivatives were evaluated for their ability to inhibit tubulin polymerization. The half-maximal inhibitory concentration (IC50) values were determined.
Table 1: In vitro Antiproliferative Activity and Tubulin Polymerization Inhibition of N-Acyl-4-(trifluoromethyl)indoline Derivatives
| Compound ID | R Group (Substitution on Benzoyl Moiety) | MGC-803 IC₅₀ (µM) | A549 IC₅₀ (µM) | Kyse30 IC₅₀ (µM) | Kyse450 IC₅₀ (µM) | Kyse510 IC₅₀ (µM) | EC-109 IC₅₀ (µM) | Tubulin Polymerization IC₅₀ (µM) |
| 9d | 3,4,5-Trimethoxy | 1.84 | 6.82 | 1.61 | 1.49 | 2.08 | 2.24 | 3.4 |
| 9a | 4-Methoxy | 5.21 | 10.34 | 4.88 | 4.52 | 6.31 | 6.78 | > 20 |
| 9b | 3,4-Dimethoxy | 3.15 | 8.12 | 2.97 | 2.76 | 3.85 | 4.13 | 10.2 |
| 9c | 2,4,5-Trimethoxy | 2.56 | 7.55 | 2.39 | 2.22 | 3.09 | 3.32 | 7.8 |
Data is hypothetical and for illustrative purposes, based on similar structures reported in the literature.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the substitution pattern on the benzoyl ring significantly influences the antiproliferative activity and tubulin polymerization inhibition. The presence of multiple methoxy groups, particularly the 3,4,5-trimethoxy substitution (Compound 9d ), leads to the most potent activity. This suggests that these groups may be involved in key interactions with the colchicine binding site on tubulin.
Caption: Logical relationship between the molecular structure and biological activity.
Signaling Pathway: Mechanism of Action of Tubulin Inhibitors
Tubulin inhibitors interfere with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division (mitosis), cell structure, and intracellular transport. By binding to tubulin, these inhibitors prevent the polymerization or depolymerization of microtubules, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells.
scale-up synthesis of 4-(Trifluoromethyl)indoline
An Application Note and Protocol for the Scale-Up Synthesis of 4-(Trifluoromethyl)indoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the , a key building block in the development of various pharmaceutical agents. The featured protocol is a robust and scalable catalytic hydrogenation of 4-(Trifluoromethyl)indole. This method offers high yield and purity, making it suitable for industrial applications. Detailed experimental procedures, safety guidelines, and data analysis are presented to ensure reproducible and safe execution of the synthesis.
Introduction
Indoline and its derivatives are prevalent structural motifs in a wide array of biologically active compounds and natural products. The incorporation of a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule, such as metabolic stability and binding affinity. Consequently, 4-(Trifluoromethyl)indoline serves as a crucial intermediate in the synthesis of novel therapeutics. This application note details a scalable and efficient synthesis of 4-(Trifluoromethyl)indoline via the catalytic hydrogenation of 4-(Trifluoromethyl)indole.
Synthetic Pathway
The synthesis of 4-(Trifluoromethyl)indoline is achieved through the reduction of the corresponding indole, a common and effective method for producing indolines.
Application Notes and Protocols for the Derivatization of 4-(Trifluoromethyl)indoline for SAR Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indoline and its derivatives are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. The incorporation of a trifluoromethyl (CF3) group, as in 4-(Trifluoromethyl)indoline, offers significant advantages for drug discovery. The CF3 group can enhance metabolic stability, increase lipophilicity, and improve binding affinity, making it a valuable moiety for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2]
Structure-Activity Relationship (SAR) studies are fundamental to lead optimization. By systematically modifying a core scaffold like 4-(Trifluoromethyl)indoline, researchers can identify key structural features responsible for biological activity and optimize properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion). This document provides detailed protocols for common derivatization strategies targeting the indoline nitrogen and the aromatic ring, enabling the generation of diverse compound libraries for comprehensive SAR exploration.
Core Derivatization Strategies
The primary points for derivatization on the 4-(Trifluoromethyl)indoline scaffold are the N-1 position and the aromatic ring (typically at the 7-position if starting from a bromo-precursor). Key synthetic strategies include:
-
N-Alkylation: Introduction of alkyl or benzyl groups at the nitrogen atom to explore the impact of steric bulk, lipophilicity, and hydrogen bonding potential.
-
N-Acylation: Formation of amides to introduce a wide range of functional groups and probe interactions with target proteins.
-
Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination on a halogenated indoline core to introduce aryl, heteroaryl, or amino substituents, significantly expanding chemical space.
Application Note 1: N-Alkylation of 4-(Trifluoromethyl)indoline
This protocol describes a general procedure for the N-alkylation of 4-(Trifluoromethyl)indoline using a strong base and an alkyl halide. This method is suitable for introducing a variety of primary and secondary alkyl groups.
Experimental Workflow: N-Alkylation
Caption: Workflow for the N-alkylation of 4-(Trifluoromethyl)indoline.
Detailed Protocol
Principle: The indoline nitrogen is deprotonated by a strong base, typically sodium hydride (NaH), to form a nucleophilic indolide anion. This anion then displaces a halide from an alkylating agent (R-X) in an SN2 reaction to form the N-alkylated product.[3][4]
Materials and Reagents:
-
4-(Trifluoromethyl)indoline
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, iodomethane)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(Trifluoromethyl)indoline (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1 to 0.5 M).[3]
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stirring: Stir the mixture at 0 °C for 30-60 minutes, or until gas evolution ceases, indicating the formation of the indolide anion.[3]
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[3]
-
Quenching: Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 4-(Trifluoromethyl)indoline.
Application Note 2: N-Acylation of 4-(Trifluoromethyl)indoline
This protocol outlines the N-acylation of 4-(Trifluoromethyl)indoline with an acyl chloride in the presence of a base. This is a robust method for synthesizing a wide variety of N-acylindoline derivatives.
Logical Relationship: N-Acylation
Caption: Key components in the N-acylation of 4-(Trifluoromethyl)indoline.
Detailed Protocol
Principle: The nucleophilic indoline nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. A base is used to scavenge the HCl byproduct, driving the reaction to completion. This method is generally high-yielding and proceeds under mild conditions.[5][6]
Materials and Reagents:
-
4-(Trifluoromethyl)indoline
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base (e.g., Triethylamine (Et₃N) or Pyridine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line
Procedure:
-
Preparation: Add 4-(Trifluoromethyl)indoline (1.0 eq) and anhydrous DCM to a dry round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add the base (e.g., Triethylamine, 1.5 eq) to the stirred solution.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise. A precipitate (triethylammonium chloride) may form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for subsequent steps, but can be further purified by flash chromatography or recrystallization if necessary.
Application Note 3: Suzuki-Miyaura Cross-Coupling for C-7 Arylation
To perform SAR studies on the aromatic core, a halogenated starting material is required, such as 7-Bromo-4-(trifluoromethyl)indoline. This protocol details the Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups at the C-7 position.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.[7]
Detailed Protocol
Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (arylboronic acid) and an organic halide (7-bromo-4-(trifluoromethyl)indoline). It is a powerful C-C bond-forming reaction widely used in drug discovery.[7][8]
Materials and Reagents:
-
7-Bromo-4-(trifluoromethyl)indoline (requires prior synthesis)
-
Arylboronic acid or pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Schlenk flask or sealed tube, magnetic stirrer, heating mantle, nitrogen/argon line
Procedure:
-
Preparation: To a Schlenk flask, add 7-Bromo-4-(trifluoromethyl)indoline (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.[7]
-
Solvent Addition: Add the degassed solvent system to the reaction mixture via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-4-(trifluoromethyl)indoline.[7]
Data Presentation for SAR Studies
Systematic derivatization allows for the construction of an SAR table. The data below is illustrative, demonstrating how results from the derivatization of a hypothetical 4-(Trifluoromethyl)indoline core might be presented to guide a drug discovery program.
Table 1: SAR of N-1 Substituted 4-(Trifluoromethyl)indoline Analogs
| Compound ID | R (N-1 Substituent) | Target Binding IC₅₀ (nM) | Cell Proliferation EC₅₀ (µM) |
| 1a | -H | 1500 | > 50 |
| 1b | -CH₃ | 850 | 25.5 |
| 1c | -CH₂CH₃ | 720 | 18.2 |
| 1d | -CH₂Ph (Benzyl) | 150 | 2.1 |
| 1e | -C(O)CH₃ (Acetyl) | 450 | 9.8 |
| 1f | -C(O)Ph (Benzoyl) | 210 | 3.5 |
Table 2: SAR of C-7 Substituted N-Benzyl-4-(Trifluoromethyl)indoline Analogs
| Compound ID | R' (C-7 Substituent) | Target Binding IC₅₀ (nM) | Cell Proliferation EC₅₀ (µM) |
| 2a | -H | 150 | 2.1 |
| 2b | -Phenyl | 95 | 1.5 |
| 2c | -4-Fluorophenyl | 45 | 0.8 |
| 2d | -4-Methoxyphenyl | 110 | 1.9 |
| 2e | -Pyridin-4-yl | 60 | 1.1 |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Regioselective Functionalization of Indolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoline scaffolds are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and biologically active natural products. The ability to selectively introduce functional groups at specific positions on the indoline ring is therefore of paramount importance for the synthesis of novel compounds with tailored properties. This document provides detailed application notes and experimental protocols for the regioselective functionalization of indolines at the C4, C5, C6, and C7 positions of the benzene ring, as well as at the nitrogen atom. The methods described herein utilize a range of catalytic systems and directing group strategies to achieve high regioselectivity and yields.
General Principles of Regioselective Indoline Functionalization
The regioselectivity of C-H functionalization on the indoline core is primarily governed by the electronic and steric properties of the substrate and the catalyst. The use of directing groups (DGs), which coordinate to the metal catalyst and position it in proximity to a specific C-H bond, is a powerful and widely employed strategy to override the intrinsic reactivity of the indoline system. These directing groups are typically installed on the indoline nitrogen and can often be removed after the desired functionalization.
Caption: General workflow for directing group-assisted regioselective functionalization of indolines.
C4-Position Functionalization
Functionalization at the C4 position of indolines is challenging due to its sterically hindered nature. Directing groups installed at the C3 position (after temporary dearomatization) or transient directing groups are often employed to achieve C4 selectivity.
Application Note: Palladium-Catalyzed C4-Arylation and Olefination using a Transient Directing Group
A powerful strategy for the C4-functionalization of indoles, which can be adapted for indoline precursors, involves the use of a transient directing group. For instance, a 3-formyl group on an indole precursor can direct palladium-catalyzed C4-arylation and olefination. This approach is highly regioselective and tolerates a wide range of functional groups. The indoline can be obtained by reduction of the functionalized indole.
Table 1: Palladium-Catalyzed C4-Arylation of 3-Formylindoles [1]
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | 4-Phenyl-1H-indole-3-carbaldehyde | 85 |
| 2 | 1-Iodo-4-methoxybenzene | 4-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde | 82 |
| 3 | 1-Iodo-4-nitrobenzene | 4-(4-Nitrophenyl)-1H-indole-3-carbaldehyde | 75 |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | 4-(4-(Trifluoromethyl)phenyl)-1H-indole-3-carbaldehyde | 78 |
Experimental Protocol: Palladium-Catalyzed C4-Arylation of 1-Methyl-1H-indole-3-carbaldehyde[1]
-
To an oven-dried 10 mL reaction tube equipped with a magnetic stir bar, add:
-
1-Methyl-1H-indole-3-carbaldehyde (0.2 mmol, 1.0 equiv)
-
Aryl iodide (0.4 mmol, 2.0 equiv)
-
Pd(OAc)₂ (4.5 mg, 10 mol%)
-
Glycine (6.0 mg, 40 mol%)
-
Ag₂CO₃ (110 mg, 0.4 mmol, 2.0 equiv)
-
K₂CO₃ (55 mg, 0.4 mmol, 2.0 equiv)
-
-
Add 2.0 mL of trifluoroethanol (TFE).
-
Seal the tube and stir the reaction mixture at 120 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to afford the desired C4-arylated indole.
-
The resulting C4-arylated indole can be reduced to the corresponding indoline using standard reduction methods (e.g., NaBH₃CN).
C5-Position Functionalization
The C5 position of indoline is electronically activated by the nitrogen atom, making it a favorable site for electrophilic substitution. Both directing group-free and directing group-assisted methods have been developed.
Application Note: Copper-Catalyzed C5-Nitration of N-Acylindolines
A mild and efficient method for the regioselective nitration of N-protected indolines at the C5 position utilizes a copper catalyst with tert-butyl nitrite as the nitro source. This reaction proceeds at room temperature and does not require an external oxidant, offering a green and practical approach to 5-nitroindolines, which are valuable synthetic intermediates.[2][3]
Table 2: Copper-Catalyzed C5-Nitration of N-Acylindolines [2]
| Entry | N-Protecting Group | Substituent on Indoline | Product | Yield (%) |
| 1 | Acetyl | H | 1-Acetyl-5-nitroindoline | 92 |
| 2 | Benzoyl | H | 1-Benzoyl-5-nitroindoline | 88 |
| 3 | Acetyl | 7-Me | 1-Acetyl-7-methyl-5-nitroindoline | 85 |
| 4 | Acetyl | 7-Cl | 1-Acetyl-7-chloro-5-nitroindoline | 82 |
Experimental Protocol: Copper-Catalyzed C5-Nitration of 1-Acetylindoline[2]
-
To a 10 mL round-bottom flask, add:
-
1-Acetylindoline (0.2 mmol, 1.0 equiv)
-
Cu(OTf)₂ (7.2 mg, 10 mol%)
-
Acetonitrile (2.0 mL)
-
-
Stir the mixture at room temperature.
-
Add tert-butyl nitrite (TBN) (0.3 mmol, 1.5 equiv) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 3 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield 1-acetyl-5-nitroindoline.
C6-Position Functionalization
Remote C-H activation strategies are typically required for the selective functionalization of the C6 position, often employing a directing group on the indoline nitrogen that facilitates the formation of a large metallacyclic intermediate.
Application Note: Ruthenium-Catalyzed C6-Alkylation of N-Pyrimidinyl Indoles
The C6-alkylation of indoles can be achieved with high regioselectivity using a ruthenium catalyst. This method relies on an N-pyrimidinyl directing group and an ancillary ester directing group at the C3 position. The reaction proceeds via a dual cyclometalation/redox pathway. The corresponding functionalized indolines can be obtained by subsequent reduction.
Caption: Workflow for the synthesis of C6-alkylated indolines via ruthenium-catalyzed indole functionalization.
Table 3: Ruthenium-Catalyzed C6-Alkylation of N-Pyrimidinyl-3-ester-indoles
| Entry | Alkylating Agent (Radical Precursor) | Product | Yield (%) |
| 1 | Ethyl 2-bromo-2-methylpropanoate | Ethyl 2-(6-(1-(pyrimidin-2-yl)-1H-indol-3-yl))-2-methylpropanoate | 92 |
| 2 | 1-Bromoadamantane | 6-(Adamantan-1-yl)-1-(pyrimidin-2-yl)-1H-indole-3-carboxylate | 85 |
| 3 | 1-Bromocyclohexane | 6-Cyclohexyl-1-(pyrimidin-2-yl)-1H-indole-3-carboxylate | 78 |
Experimental Protocol: Ruthenium-Catalyzed C6-Alkylation
This protocol is adapted for the indoline precursor, which is often an indole.
-
To a screw-capped vial, add:
-
N-pyrimidinyl-3-ester-indole (0.2 mmol, 1.0 equiv)
-
[Ru(p-cymene)Cl₂]₂ (3.1 mg, 2.5 mol%)
-
AgSbF₆ (17.2 mg, 25 mol%)
-
Ag₂CO₃ (110 mg, 0.4 mmol, 2.0 equiv)
-
Alkylating agent (e.g., Ethyl 2-bromo-2-methylpropanoate) (0.4 mmol, 2.0 equiv)
-
-
Add 1,2-dichloroethane (DCE) (1.0 mL).
-
Seal the vial and stir the mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with dichloromethane (DCM), and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the C6-alkylated indole.
-
The C6-alkylated indole can then be reduced to the corresponding indoline.
C7-Position Functionalization
The C7 position, being adjacent to the nitrogen atom, is a common site for functionalization using N-directing groups that favor the formation of a five-membered metallacycle.
Application Note: Rhodium-Catalyzed C7-Alkylation of N-Pyrimidinylindolines
A highly regioselective C7-alkylation of indolines can be achieved using a rhodium(III) catalyst and an N-pyrimidinyl directing group.[4][5] This method is notable for its mild reaction conditions (room temperature) and broad substrate scope, utilizing diazo compounds as the alkylating agents.[4][5]
Table 4: Rhodium-Catalyzed C7-Alkylation of N-Pyrimidinylindolines with Diazo Compounds [4]
| Entry | Diazo Compound | Product | Yield (%) |
| 1 | Ethyl diazoacetate | Ethyl 2-(1-(pyrimidin-2-yl)indolin-7-yl)acetate | 95 |
| 2 | Methyl 2-phenyldiazoacetate | Methyl 2-phenyl-2-(1-(pyrimidin-2-yl)indolin-7-yl)acetate | 89 |
| 3 | 1-Diazo-1-phenylacetone | 1-Phenyl-2-(1-(pyrimidin-2-yl)indolin-7-yl)ethan-1-one | 85 |
| 4 | Dimethyl diazomalonate | Dimethyl 2-(1-(pyrimidin-2-yl)indolin-7-yl)malonate | 92 |
Experimental Protocol: Rhodium-Catalyzed C7-Alkylation of 1-(Pyrimidin-2-yl)indoline[4]
-
To a dried 10 mL Schlenk tube, add:
-
1-(Pyrimidin-2-yl)indoline (0.2 mmol, 1.0 equiv)
-
[RhCp*Cl₂]₂ (5.0 mg, 4 mol%)
-
AgSbF₆ (13.7 mg, 20 mol%)
-
Dichloromethane (DCM) (2.0 mL)
-
-
Stir the mixture at room temperature for 5 minutes.
-
Add the diazo compound (0.24 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours until the starting material is consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to afford the C7-alkylated indoline.
Directing Group Removal
The pyrimidinyl directing group can be removed under various conditions. A common method involves treatment with Zn dust in a mixture of acetic acid and water at elevated temperatures.
N-Functionalization
Direct functionalization of the indoline nitrogen is a fundamental transformation, with N-arylation being of particular interest in medicinal chemistry.
Application Note: Copper-Catalyzed N-Arylation of Indolines
The Chan-Lam coupling provides a powerful and versatile method for the N-arylation of indolines using arylboronic acids. This reaction is typically catalyzed by copper salts and can often be performed under mild conditions and open to the air.
Table 5: Copper-Catalyzed N-Arylation of Indoline
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Phenylindoline | 92 |
| 2 | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)indoline | 88 |
| 3 | 4-Chlorophenylboronic acid | 1-(4-Chlorophenyl)indoline | 85 |
| 4 | 3-Tolylboronic acid | 1-(m-Tolyl)indoline | 90 |
Experimental Protocol: Copper-Catalyzed N-Arylation of Indoline
-
To a reaction vial, add:
-
Indoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Cu(OAc)₂ (18.1 mg, 10 mol%)
-
Pyridine (0.16 mL, 2.0 mmol, 2.0 equiv)
-
Dichloromethane (DCM) (5.0 mL)
-
-
Stir the mixture open to the air at room temperature for 24 hours.
-
Filter the reaction mixture through a short pad of silica gel, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to give the N-arylated indoline.
Caption: Schematic of the Chan-Lam N-arylation of indoline.
Conclusion
The methods outlined in this document provide a robust toolkit for the regioselective functionalization of indolines. The choice of catalyst, directing group, and reaction conditions allows for precise control over the position of functionalization, enabling the synthesis of a diverse range of indoline derivatives for applications in drug discovery and materials science. Researchers are encouraged to consult the primary literature for further details and a broader substrate scope for each reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trifluoromethyl)indoline
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Trifluoromethyl)indoline. Below you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 4-(Trifluoromethyl)indoline, and which one generally provides the highest yield?
A1: Several synthetic strategies exist for the synthesis of 4-(Trifluoromethyl)indoline. The most prevalent methods involve the reduction of a corresponding indole derivative or a cyclization reaction. Palladium-catalyzed reactions, such as intramolecular amination, have shown high efficiency and good yields. Another approach is the domino trifluoromethylation/cyclization of suitable precursors. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. While high yields have been reported for various methods, palladium-catalyzed intramolecular C-H amination often provides a reliable route with good to excellent yields.[1]
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields in the synthesis of 4-(Trifluoromethyl)indoline can stem from several factors:
-
Purity of Starting Materials: Impurities in the starting materials, such as the corresponding aniline or indole precursor, can lead to side reactions and inhibit catalyst activity. Ensure the purity of all reagents before starting the reaction.
-
Catalyst Activity: In catalytic reactions, the activity of the catalyst is crucial. For palladium-catalyzed reactions, ensure the catalyst is not deactivated. Using the correct ligand and ensuring anhydrous conditions can be critical.
-
Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. Optimization of these parameters is often necessary for a specific substrate. Overly high temperatures or prolonged reaction times can lead to product decomposition.
-
Atmosphere Control: Many of the catalytic systems used for indoline synthesis are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is often essential.
-
Inefficient Cyclization: The key ring-closing step can be inefficient. The choice of base and solvent can play a critical role in promoting the desired cyclization over side reactions.
Q3: I am observing the formation of multiple byproducts in my reaction. How can I minimize them?
A3: The formation of byproducts is a common issue. Here are some strategies to minimize them:
-
Optimize Reaction Temperature: Running the reaction at a lower temperature can sometimes increase selectivity and reduce the formation of undesired products, although it may require longer reaction times.
-
Choice of Catalyst and Ligand: In palladium-catalyzed reactions, the choice of ligand can significantly influence the selectivity of the reaction. Screening different ligands may be necessary to find the optimal one for your specific substrate.
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the reagents can prevent side reactions. For instance, using an excess of one reagent might favor a particular pathway.
-
Purification of Intermediates: If the synthesis involves multiple steps, purifying the intermediates can prevent the carry-over of impurities that might cause side reactions in subsequent steps.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | - Use a fresh batch of catalyst.- For palladium catalysts, consider using a pre-catalyst that is activated in situ.- Ensure the ligand is pure and handled under inert conditions. |
| Poor quality of starting materials | - Purify starting materials before use (e.g., by distillation or recrystallization).- Confirm the identity and purity of starting materials by analytical techniques (e.g., NMR, GC-MS). | |
| Inappropriate reaction conditions | - Perform a systematic optimization of reaction temperature, time, and solvent.- Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. | |
| Formation of Indole instead of Indoline | Over-oxidation or dehydrogenation | - Use a milder oxidant or reducing agent depending on the synthetic route.- In catalytic hydrogenations, ensure the catalyst is not promoting dehydrogenation. Lowering the temperature might help. |
| Difficulty in Product Isolation/Purification | Product is volatile or unstable | - Use gentle isolation techniques, such as avoiding high temperatures during solvent removal.- If the product is unstable on silica gel, consider alternative purification methods like crystallization or distillation. |
| Emulsion during workup | - Add brine to the aqueous layer to break the emulsion.- Filter the mixture through a pad of celite. |
Data on Reaction Yields
The following table summarizes reported yields for different synthetic methods for trifluoromethyl-substituted indolines. Note that direct yield comparisons can be challenging due to variations in substrates and specific reaction conditions.
| Synthetic Method | Catalyst/Reagent | Substrate | Yield (%) | Reference |
| Pd-Catalyzed Intramolecular Amination | Pd(OAc)₂ / Ligand | β-arylethylamine derivative | Good | [1] |
| Domino Trifluoromethylation/Cyclization | CuCF₃ | 2-Alkynylaniline | Good to Excellent | [2][3][4] |
| Pd-Catalyzed [3+2] Heteroannulation | Pd(dba)₂ / Ligand | Trifluoroacetimidoyl chloride & β,γ-alkene | 25-84 | [5] |
| Transition-Metal-Free [4+1] Cycloaddition | NaH (catalytic) | Trifluoromethyl benzoxazinone & Sulfur ylide | High | [6] |
Experimental Protocols
General Protocol for Palladium-Catalyzed Intramolecular C-H Amination for Indoline Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the N-protected β-arylethylamine substrate, the palladium catalyst (e.g., Pd(OAc)₂), and the appropriate ligand under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., toluene, dioxane) via syringe. Then, add the base (e.g., K₂CO₃, Cs₂CO₃) and any other additives.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired indoline.
Visualizing the Workflow
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of 4-(Trifluoromethyl)indoline.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. Indoline synthesis [organic-chemistry.org]
- 2. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Trifluoromethylated Indolines
Welcome to the technical support center for the synthesis of trifluoromethylated indolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of trifluoromethylated indolines.
Problem 1: Low or No Yield of the Desired Trifluoromethylated Indoline
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. Both insufficient and excessive heat can lead to side reactions or decomposition of starting materials and reagents.
-
Solution: Gradually increase the reaction temperature if the reaction is sluggish. Conversely, if decomposition is suspected, try running the reaction at a lower temperature for a longer duration. For instance, in metal-free oxidative trifluoromethylation of indoles, increasing the temperature from 25°C to 140°C significantly improves the yield.[1]
-
-
Incorrect Reagent Stoichiometry: The molar ratio of the indoline substrate to the trifluoromethylating agent and other reagents (catalyst, oxidant, base) is crucial. An excess of the trifluoromethylating agent can sometimes lead to the formation of byproducts.[1][2]
-
Solution: Carefully optimize the stoichiometry of all reactants. Start with the reported literature ratios and perform small-scale experiments to find the optimal conditions for your specific substrate.
-
-
Presence of Moisture: Many trifluoromethylation reactions are sensitive to moisture. Water can lead to the hydrolysis of reagents and intermediates, reducing the yield of the desired product.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incompatible Solvent: The choice of solvent can significantly impact the reaction outcome. Some solvents may not be suitable for certain trifluoromethylating agents or may lead to unwanted side reactions.
-
Solution: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile, THF, and DMF are commonly used, but the optimal solvent will depend on the specific reaction. For example, in one study, THF was found to be the only solvent that afforded the desired product.[3] In another, a mixture of THF and PhCF3 gave the best results.[3]
-
-
Decomposition of Trifluoromethylating Agent: Some trifluoromethylating agents, like Togni's reagent, can be metastable and decompose under certain conditions, such as elevated temperatures or in the presence of strong acids or bases.[4]
-
Solution: Store and handle trifluoromethylating agents according to the manufacturer's instructions. Avoid excessive heat and incompatible reagents.
-
Problem 2: Formation of Multiple Products and Poor Regioselectivity
Possible Causes and Solutions:
-
Multiple Reactive Sites on the Indoline Ring: The indoline scaffold has several potential sites for trifluoromethylation (e.g., C2, C3, C7, and the nitrogen atom). This can lead to the formation of a mixture of regioisomers.
-
Solution: The use of directing groups can significantly improve regioselectivity. For example, a pyrimidine group on the indoline nitrogen can direct trifluoromethylation to the C7 position.[3] The choice of catalyst and reaction conditions also plays a critical role in controlling where the trifluoromethyl group attaches.
-
-
Formation of Isomeric Byproducts: Besides substitution at different positions on the indoline ring, other isomeric side products can also form.
-
Solution: Optimizing reaction conditions such as solvent and temperature can help favor the formation of the desired isomer. For example, in some reactions, the choice of solvent was found to be critical for product selectivity.[5]
-
-
Dimerization or Polymerization of the Starting Material: Indole and indoline derivatives can be prone to dimerization or polymerization, especially under acidic conditions.
-
Solution: Use milder reaction conditions and consider protecting the indoline nitrogen with a suitable protecting group (e.g., Boc, Cbz, or acetyl) to prevent side reactions at the nitrogen atom.
-
Problem 3: Difficulty in Purifying the Trifluoromethylated Indoline
Possible Causes and Solutions:
-
Co-elution of Isomers: Regioisomers of trifluoromethylated indolines often have very similar polarities, making their separation by standard column chromatography challenging.
-
Solution: High-Performance Liquid Chromatography (HPLC), particularly with specialized columns, can be effective for separating isomers. For positional isomers, columns with phenyl or pyrenylethyl stationary phases can provide the necessary selectivity.[6][7] Chiral HPLC is required for separating enantiomers.
-
-
Product Instability on Silica Gel: Some trifluoromethylated indolines may be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography.
-
Solution: Consider using a different stationary phase, such as neutral or basic alumina, or reverse-phase silica (C18). Minimizing the time the compound spends on the column by using flash chromatography can also be beneficial.
-
-
Low Recovery After Chromatography: The product may be highly polar and strongly retained on the column, or it may be partially lost during the workup and purification process.
-
Solution: Use a more polar eluent or a gradient elution to ensure the product is fully eluted from the column. Optimize the extraction and washing steps to minimize product loss.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of trifluoromethylated indolines?
A1: Common side products include:
-
Regioisomers: Trifluoromethylation at undesired positions of the indoline ring (e.g., C2 vs. C3, or on the benzene ring).
-
Di-trifluoromethylated products: Addition of two trifluoromethyl groups to the indoline.
-
Indole derivatives: Dehydrogenation of the indoline to the corresponding indole can occur under certain conditions.
-
Dimerization/Oligomerization products: Self-reaction of the indoline starting material.
-
Hydrolysis products: If water is present, trifluoroacetimidoyl chlorides can hydrolyze to trifluoroacetamides, which can then react to form different products.[3]
-
Products from reagent decomposition: For example, Togni's reagent can decompose to release trifluoroiodomethane.[4]
Q2: How can I improve the regioselectivity of my trifluoromethylation reaction?
A2: To improve regioselectivity:
-
Use a directing group: Attaching a directing group to the indoline nitrogen can guide the trifluoromethylation to a specific position.
-
Choose the right catalyst: Different metal catalysts (e.g., palladium, copper) can favor different isomers.
-
Optimize reaction conditions: Solvent, temperature, and additives can all influence the regiochemical outcome. A systematic screening of these parameters is often necessary.
Q3: What are the best practices for handling trifluoromethylating agents?
A3: Many trifluoromethylating agents are reactive and potentially hazardous. Always consult the Safety Data Sheet (SDS) before use. General best practices include:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Store reagents according to the manufacturer's recommendations, often in a cool, dry place away from incompatible materials.
-
Be aware of the thermal stability of the reagent. Some, like Togni's reagent, can decompose exothermically upon heating. [4]
Q4: Can I use the same conditions for trifluoromethylating an indole to trifluoromethylate an indoline?
A4: Not necessarily. While the general principles may be similar, the reactivity of indoline is different from that of indole. Indoline is not aromatic and has a more flexible structure, which can affect the regioselectivity and overall outcome of the reaction. It is always best to start with reaction conditions that have been specifically reported for indolines or to perform a thorough optimization for your specific substrate.
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of trifluoromethylated indoles, which can serve as a guide for optimizing the synthesis of trifluoromethylated indolines.
Table 1: Effect of Solvent on the Yield of 2-Trifluoromethylindole [1]
| Solvent | Yield (%) |
| CH3CN | 66 |
| Toluene | 49 |
| DMF | 41 |
| H2O | 30 |
| DMSO | 0 |
| 1,4-Dioxane | 0 |
Table 2: Effect of Temperature on the Yield of 2-Trifluoromethylindole [1]
| Temperature (°C) | Yield (%) |
| 25 | 15 |
| 80 | 36 |
| 140 | 66 |
Table 3: Effect of Catalyst on the Yield of 2-Trifluoromethyl-3-methylindole [8][9]
| Catalyst | Yield (%) |
| CuI | 39 |
| Cu(OAc)2 | 55 |
| CuSO4 | 86 |
| CuCl2 | 52 |
| Cu(OTf)2 | 48 |
Experimental Protocols
General Protocol for Palladium-Catalyzed C-H Trifluoromethylation of N-Acetylindoline
This is a representative protocol and may require optimization for specific substrates.
-
To an oven-dried reaction vessel, add N-acetylindoline (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)2, 5-10 mol%), a ligand (if required), and an oxidant (e.g., benzoquinone, 1.2 equiv.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add the trifluoromethylating agent (e.g., Togni's reagent or Umemoto's reagent, 1.2-2.0 equiv.) and the appropriate anhydrous solvent (e.g., acetonitrile, 5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General reaction pathway for the synthesis of trifluoromethylated indolines.
Caption: Troubleshooting workflow for low yield or selectivity issues.
References
- 1. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. nacalai.com [nacalai.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 4-(Trifluoromethyl)indoline
This technical support center is designed to assist researchers, scientists, and drug development professionals with the purification of 4-(Trifluoromethyl)indoline by column chromatography. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 4-(Trifluoromethyl)indoline and related indole compounds.
Q1: How do I select the best solvent system (mobile phase) for my purification?
A1: The ideal method for selecting a solvent system is by using Thin Layer Chromatography (TLC).[1] You should experiment with various solvent mixtures, typically a combination of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The goal is to find a system that provides good separation between 4-(Trifluoromethyl)indoline and any impurities, with the Rf value of the target compound falling between 0.2 and 0.4.[1][2]
Q2: My 4-(Trifluoromethyl)indoline is streaking or tailing on the column. What causes this and how can I fix it?
A2: Streaking or tailing is a common issue with amine-containing compounds like indolines due to their basic nature interacting with the acidic silica gel stationary phase.[1] This can be mitigated in several ways:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%), into your eluent.[1]
-
Deactivate the Silica Gel: Before use, you can flush the packed silica gel column with a solvent mixture containing 1-3% triethylamine to neutralize the acidic sites.[1]
Q3: I have very low or no recovery of my compound after the column. What could be the problem?
A3: Several factors could lead to low recovery:
-
Decomposition on Silica: The compound may be unstable on acidic silica gel.[1][2][3] It is crucial to test for stability before performing a large-scale purification.
-
Compound is Highly Polar: Your compound might be too polar for the chosen solvent system and is irreversibly adsorbed onto the silica gel.[2] Try gradually increasing the polarity of your mobile phase (gradient elution). If it still doesn't elute, a different stationary phase may be required.[1][2]
-
Incorrect Solvent System: You may be using a solvent system that is not polar enough to elute your compound.[3] Double-check your solvent preparation.
Q4: How can I quickly check if 4-(Trifluoromethyl)indoline is stable on silica gel?
A4: You can perform a 2D TLC analysis to check for stability.[1][3] First, spot your crude compound on a TLC plate and run it in a suitable solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you should see a single spot that has moved diagonally across the plate. The appearance of new spots indicates decomposition.[1]
Q5: What are suitable alternatives if my compound is unstable on silica gel?
A5: If your compound degrades on silica gel, consider using a less acidic or a neutral stationary phase.[1][3]
-
Neutral Alumina: A good alternative for basic compounds.
-
Florisil: Another option for separating compounds that are sensitive to acidic conditions.[1]
-
Reverse-Phase Silica (C18): This is an excellent alternative where the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[2]
Q6: My compound crystallized on the column, blocking the solvent flow. What should I do?
A6: This is an unfortunate but known issue that occurs when a compound is poorly soluble in the eluent. The prognosis is often not good for the current column.[3] To avoid this in the future, ensure your crude material is fully dissolved before loading and consider using a solvent system where your compound has better solubility, or run the chromatography at a slightly elevated temperature (if feasible). For the blocked column, you may need to extrude the silica and perform a crude filtration to recover your material.[3]
Data Presentation: Representative Purification Parameters
The following table summarizes typical parameters for the purification of a trifluoromethyl-substituted heterocyclic compound, which can serve as a starting point for 4-(Trifluoromethyl)indoline. These parameters are based on a protocol for a similar compound, 3,4-Dichloro-7-(trifluoromethyl)quinoline.[4]
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | 10-20% Ethyl Acetate in Hexanes (gradient may be required) |
| Recommended Rf | ~0.2-0.4 in the collection solvent[2] |
| Detection Method | UV light at 254 nm |
| Purity (Expected) | >98% (by HPLC)[4] |
| Yield (Expected) | 80-90%[4] |
Experimental Protocols
This section provides a detailed methodology for the flash column chromatographic purification of 4-(Trifluoromethyl)indoline.
1. Materials and Reagents:
-
Crude 4-(Trifluoromethyl)indoline
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (optional)
-
TLC plates (silica gel 60 F254)
-
Glass chromatography column
2. Mobile Phase Selection:
-
Prepare several test eluents with varying ratios of ethyl acetate in hexane (e.g., 5%, 10%, 20%, 30%).
-
Spot the crude material on a TLC plate and develop it in one of the test eluents.
-
The optimal mobile phase should give your target compound an Rf value of approximately 0.2-0.4, with good separation from impurities.[2]
3. Column Packing:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[5]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.[5]
4. Sample Loading:
-
Dissolve the crude 4-(Trifluoromethyl)indoline in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully pipette the solution onto the top of the silica bed.
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.[1]
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Begin collecting fractions immediately.
-
Monitor the elution of the compound by periodically analyzing the collected fractions using TLC.
-
Combine the fractions that contain the pure desired product.
6. Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified 4-(Trifluoromethyl)indoline.
-
Determine the mass of the isolated product and calculate the yield.
-
Confirm the purity of the final product using an appropriate analytical technique, such as HPLC, NMR (¹H, ¹³C, and ¹⁹F), or MS.[2]
Experimental Workflow Diagram
Caption: Workflow for the purification of 4-(Trifluoromethyl)indoline.
References
Technical Support Center: Synthesis of Fluorinated Heterocycles
Welcome to the technical support center for the synthesis of fluorinated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to enhance your synthetic success.
Troubleshooting Guide
This guide addresses specific issues that can lead to common problems in the synthesis of fluorinated heterocycles, providing potential causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Suggested Solution |
| Inactive Fluorinating Reagent | Use a fresh batch of the fluorinating reagent. Reagents like DAST and Deoxo-Fluor can degrade over time, especially if not stored under anhydrous conditions.[1] |
| Sub-optimal Reaction Temperature | Gradually increase the reaction temperature. Some fluorination reactions require heating to proceed at a reasonable rate. Conversely, if decomposition is suspected, try running the reaction at a lower temperature.[1][2] |
| Poor Leaving Group (for Nucleophilic Fluorination) | For deoxyfluorination of alcohols, ensure the hydroxyl group is sufficiently activated. In some cases, converting the alcohol to a better leaving group (e.g., a sulfonate ester) before fluorination can be beneficial.[1] |
| Insufficient Reagent | Increase the equivalents of the fluorinating reagent. For sterically hindered substrates, a larger excess may be required.[1] |
| Solvent Incompatibility | Ensure the chosen solvent is anhydrous and appropriate for the fluorinating reagent. Some electrophilic reagents like Selectfluor can react exothermically with solvents such as DMF, pyridine, and DMSO.[2] Acetonitrile is a commonly used solvent for many fluorination reactions.[2] |
Issue 2: Poor Regioselectivity and Formation of Multiple Products
| Potential Cause | Suggested Solution |
| Inherent Reactivity of the Heterocycle | The electronic properties of the heterocyclic ring dictate the position of electrophilic or nucleophilic attack. Fluorination at electron-rich positions like the 3- and 5-positions can be particularly challenging to achieve.[3] |
| Incorrect Choice of Fluorinating Reagent | Different fluorinating reagents can exhibit different selectivities. The choice of reagent should be tailored to the specific heterocycle and desired regiochemistry. |
| Lack of a Directing Group | The directing effect of existing functional groups can be exploited to achieve higher regioselectivity. For instance, a benzyloxy group can direct fluorination to the adjacent position in 3,5-disubstituted pyridines.[2] |
Issue 3: Substrate Decomposition
| Potential Cause | Suggested Solution |
| Harsh Reaction Conditions | Sensitive substrates, such as pyrroles, are prone to oxidation and polymerization under strongly acidic or basic conditions.[3] Employ milder, neutral fluorination methods for such sensitive substrates.[3] |
| Incompatible Reagent/Solvent Combination | Certain combinations of reagents and solvents can lead to decomposition. Always check the compatibility of your fluorinating agent with the chosen solvent.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is the introduction of fluorine into heterocyclic frameworks so challenging?
The introduction of fluorine into heterocyclic frameworks presents several challenges. The presence of heteroatoms alters the electronic properties and reactivity of the ring compared to simple aromatic compounds.[3] This can lead to difficulties in achieving regioselectivity, and the conditions required for fluorination can sometimes lead to decomposition of the starting material or product.[3] Furthermore, some fluorinating reagents are not compatible with the functionality present in complex heterocyclic molecules, necessitating late-stage fluorination strategies.[4]
Q2: My heterocycle is electron-deficient. Why is nucleophilic fluorination still giving a low yield?
Even with electron-deficient heterocycles, nucleophilic fluorination can be challenging. The intermediate formed after the initial fluoride attack (a Meisenheimer intermediate) can be reversible. The elimination of the fluoride ion to regenerate the starting material is often favored over the elimination of another leaving group to form the desired product.[2][3]
Q3: I am using Selectfluor for my reaction, but it's not working. What could be the issue?
While Selectfluor is a versatile electrophilic fluorinating agent, its reactivity can be influenced by several factors. The reaction medium is critical; for instance, using a co-solvent system like water and chloroform has been shown to be effective for the fluorination of 2-aminopyridines.[2] The presence of a base can also be crucial. Additionally, ensure the Selectfluor has been stored properly and has not degraded.[2]
Q4: How can I improve the yield of my SNAr fluorination reaction?
For SNAr reactions, several parameters can be optimized:
-
Fluoride Source: Anhydrous potassium fluoride (KF) is commonly used, often with a phase-transfer catalyst. Other sources like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) can also be effective.[3]
-
Solvent: Aprotic polar solvents like DMF, DMSO, or sulfolane are typically used to enhance the nucleophilicity of the fluoride ion.[3]
-
Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.[3]
Q5: What are the main strategies for introducing fluorine into heterocycles?
The main strategies include:
-
Nucleophilic Fluorination: This involves the displacement of a leaving group by a fluoride ion. It is often used for electron-deficient heterocycles.[3]
-
Electrophilic Fluorination: This employs reagents that deliver an electrophilic fluorine atom ("F+"). This method is suitable for electron-rich heterocycles.[5]
-
Deoxyfluorination: This method replaces a hydroxyl group with fluorine using reagents like DAST or Deoxo-Fluor.[1]
-
Late-Stage Fluorination: This strategy introduces fluorine at a late stage in the synthesis of a complex molecule, which is crucial for medicinal chemistry and the synthesis of PET tracers.[4]
Experimental Protocols
General Protocol for Electrophilic Fluorination using Selectfluor
This protocol provides a general guideline for the electrophilic fluorination of an electron-rich heterocycle.
-
Preparation: In a clean, dry flask, dissolve the heterocyclic starting material (1.0 eq) in a suitable solvent (e.g., acetonitrile).
-
Reagent Addition: Add Selectfluor (1.1 - 1.5 eq) to the solution in one portion or portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or the desired temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for fluorinated heterocycle synthesis.
Caption: Decision tree for selecting a fluorination strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 4. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Indoline Synthesis
Welcome to the technical support center for indoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to optimizing catalyst loading in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when optimizing catalyst loading for indoline synthesis?
When optimizing catalyst loading, a systematic approach is crucial. Key initial parameters to consider are the choice of catalyst and ligand, the solvent, the base, and the reaction temperature and time.[1] It is often beneficial to start with conditions reported in the literature for similar substrates and then systematically vary the catalyst loading to find the optimal concentration for your specific reaction.
Q2: My reaction is showing low or no product yield. What are the common causes related to the catalyst?
Low or no yield can stem from several catalyst-related issues:
-
Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. Palladium catalysts, for instance, should be stored under an inert atmosphere.[1]
-
Inappropriate Catalyst System: The chosen catalyst or ligand may not be suitable for your specific substrate. The electronic and steric properties of the substrate can significantly influence catalyst activity.
-
Catalyst Poisoning: Impurities in the starting materials or solvent can act as catalyst poisons, deactivating the catalyst.[2] Common poisons include sulfur-containing compounds and other nucleophilic species.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate. A screening of different catalyst loadings is recommended.
Q3: How can I minimize catalyst loading without compromising the yield?
Minimizing catalyst loading is economically and environmentally beneficial.[3] Here are some strategies:
-
Use Highly Active Catalysts: Employing highly efficient catalyst systems, often involving specific phosphine ligands, can enhance the catalytic turnover number, allowing for lower loadings.[3]
-
Optimize Reaction Conditions: Fine-tuning parameters such as temperature, concentration, and reaction time can significantly improve catalyst efficiency.[3]
-
Ensure High Purity of Reagents: Using pure starting materials and solvents minimizes the risk of catalyst deactivation.[4]
Q4: I am observing the formation of multiple byproducts. How can catalyst loading affect selectivity?
Catalyst loading can influence the selectivity of a reaction. At very high catalyst loadings, side reactions may become more prominent. Conversely, at very low loadings, the desired reaction may be too slow, allowing for competing side reactions to occur. It is important to find a balance where the rate of the desired reaction is maximized relative to side reactions. Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product.[4]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during the optimization of catalyst loading for indoline synthesis.
Problem 1: Low Product Yield
Quantitative Data Summary: Catalyst Loading Optimization
The following table summarizes typical catalyst loading ranges for common catalytic systems used in indoline synthesis and their potential impact on the reaction outcome.
| Catalyst System | Typical Loading (mol%) | Potential Effect of Lowering Loading | Potential Effect of Increasing Loading |
| Palladium-based | 1 - 10 | Slower reaction rate, potential for incomplete conversion. | Faster reaction rate, potential for increased side products and cost. |
| Nickel-based | 2 - 15 | May require higher temperatures or longer reaction times. | Can lead to catalyst aggregation and decreased activity. |
| Copper-based | 5 - 20 | Reaction may not initiate or proceed to completion. | Generally well-tolerated, but can lead to purification challenges. |
| Iron-based | 5 - 15 | May result in lower yields due to catalyst deactivation. | Can improve yields for challenging substrates. |
| Cobalt-based | 1 - 10 | Sensitive to reaction conditions, may lead to no reaction. | May alter selectivity or lead to over-oxidation. |
Experimental Protocols
General Protocol for Catalyst Loading Optimization in a Palladium-Catalyzed Intramolecular C-H Amination for Indoline Synthesis
This protocol provides a general guideline for optimizing catalyst loading. Specific conditions will vary depending on the substrate and catalyst system.
Materials:
-
β-arylethylamine substrate
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., a phosphine ligand like BINAP)[1]
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene)[1]
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the β-arylethylamine substrate (1.0 equiv.), the base (2.0 equiv.), the palladium catalyst, and the ligand.
-
Catalyst Loading Screening: Set up parallel reactions with varying catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 80-120 °C). Stir the reaction mixture for a specified time (e.g., 12-24 hours).[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Purification and Analysis: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography. Analyze the yield and purity of the isolated indoline.
Catalytic Cycle Visualization
The following diagram illustrates a simplified catalytic cycle for a palladium-catalyzed intramolecular C-H amination to form an indoline.
References
Technical Support Center: Minimizing Byproduct Formation in Trifluoromethylation Reactions
Welcome to the technical support center for trifluoromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and minimize the formation of unwanted byproducts during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you might encounter during trifluoromethylation reactions in a question-and-answer format.
Q1: My radical trifluoromethylation of an alkene using Togni's or a similar electrophilic CF₃ reagent is giving a significant amount of hydrotrifluoromethylation byproduct. What is the cause and how can I prevent it?
A: Hydrotrifluoromethylation is a common byproduct when a hydrogen atom source is present in the reaction mixture. The solvent is often the culprit.
-
Cause: Solvents like N,N-dimethylformamide (DMF) can act as a hydrogen source, leading to the formation of the hydrotrifluoromethylation product.[1]
-
Troubleshooting Steps:
-
Solvent Selection: Switch to a non-hydrogen-donating solvent. For example, in reactions with Togni's reagent, changing the solvent from DMF to 1,4-dioxane can suppress the hydrotrifluoromethylation side reaction.[1]
-
Additive Control: The choice of additives is crucial. While K₂CO₃ in DMF can favor hydrotrifluoromethylation, using tetra-n-butylammonium iodide (TBAI) can promote the desired vinylic trifluoromethylation instead.[1]
-
Examine Other Reagents: Ensure other reagents or additives in your reaction do not have labile protons that can be donated.
-
Q2: I am attempting a trifluoromethylation of an unsaturated substrate (e.g., styrene) and observing significant polymerization of my starting material. How can I mitigate this?
A: Polymerization is a common competing pathway when dealing with reactive monomers like styrenes, especially under radical conditions.
-
Cause: The radical intermediates generated during the trifluoromethylation process can initiate the polymerization of the alkene starting material. This is a particular challenge for styrene and phenylacetylene derivatives.[2][3]
-
Troubleshooting Steps:
-
Control Reaction Concentration: Running the reaction at a lower concentration can disfavor the bimolecular polymerization pathway relative to the desired intramolecular trifluoromethylation.
-
Optimize Temperature: Lowering the reaction temperature can help to control the rate of polymerization.
-
Use of Inhibitors: In some cases, a small amount of a radical inhibitor (that doesn't interfere with the desired reaction) can be added to suppress polymerization. This requires careful screening.
-
Flow Chemistry: Continuous-flow reactors can offer better control over reaction time and temperature, which can reduce polymerization and improve selectivity.[4]
-
Q3: My nucleophilic trifluoromethylation of an enolizable ketone with TMSCF₃ (Ruppert-Prakash reagent) is giving low yields and significant amounts of silyl enol ether byproduct. What's going wrong?
A: The formation of silyl enol ether is a known side reaction, especially with basic activators and enolizable ketones. The trifluoromethyl anion can act as a base, deprotonating the ketone.
-
Cause: The trifluoromethyl anion (CF₃⁻), generated from TMSCF₃, is basic enough to deprotonate the α-carbon of the ketone, leading to enolate formation. This enolate is then trapped by TMSCF₃ to form the silyl enol ether.[5][6]
-
Troubleshooting Steps:
-
Choice of Catalyst/Initiator: Highly basic catalysts favor enolization. Switch to less basic activators. For instance, phosphate salts have been shown to be effective for the CF₃ transfer reaction while minimizing enolization.[6]
-
Reaction Temperature: Lowering the reaction temperature can help to favor the nucleophilic addition over deprotonation.
-
Solvent Effects: The choice of solvent can influence the basicity of the CF₃⁻ anion. Aprotic polar solvents like DMF can sometimes improve reaction rates and selectivity.[6]
-
Q4: In my photoredox-catalyzed trifluoromethylation of a heterocycle, I am observing poor regioselectivity with multiple isomers being formed. How can I improve this?
A: Poor regioselectivity in radical trifluoromethylation of heterocycles is a common challenge due to the nature of the radical addition to the aromatic system.
-
Cause: The trifluoromethyl radical is a highly reactive species, and its addition to a heteroaromatic ring can occur at multiple positions, depending on the electronic properties of the ring and the stability of the resulting radical intermediate.[3]
-
Troubleshooting Steps:
-
Substrate Modification: The electronic nature of the heterocycle plays a key role. Electron-rich heterocycles are generally more reactive.[7] Introducing directing groups on the substrate can help to favor addition at a specific position.
-
Catalyst and Ligand Tuning: The photocatalyst and its ligands can influence the selectivity of the reaction. Screening different photocatalysts (e.g., iridium vs. ruthenium complexes) may lead to improved regioselectivity.[8]
-
Solvent and Additive Screening: The reaction medium can affect the stability of intermediates and transition states. A systematic screen of solvents and additives (e.g., bases or acids) may improve the isomeric ratio.
-
Q5: My decarboxylative trifluoromethylation reaction is inefficient. What are the key parameters to optimize?
A: Decarboxylative trifluoromethylation reactions, while powerful, can be sensitive to reaction conditions, and their efficiency can be hampered by several factors.
-
Cause: Inefficient generation of the trifluoromethyl radical from the carboxylic acid precursor or competing decomposition pathways can lead to low yields.[1][9] For instance, in photoredox-catalyzed reactions, the choice of photocatalyst, copper catalyst, and base are all critical.[10]
-
Troubleshooting Steps:
-
Catalyst System: Ensure that the photocatalyst, any co-catalyst (like copper salts), and light source are all essential and optimized for the specific transformation.[10]
-
Base Stoichiometry: The amount of base can be crucial. In some copper-catalyzed systems, sub-stoichiometric amounts of base are optimal, as excess carboxylate can chelate and deactivate the copper catalyst.[10]
-
Reagent Purity: Ensure the purity of the starting carboxylic acid and trifluoromethylating agent, as impurities can inhibit the reaction.
-
Quantitative Data Summary
The following tables provide quantitative data on how reaction conditions can influence product distribution and yield, helping you to select the optimal parameters for your experiment.
Table 1: Influence of Salt and Solvent on Trifluoromethylation of 4-Phenyl-1-butene with Togni Reagent [1]
| Entry | Salt Additive | Solvent | Yield of Hydrotrifluoromethylation (%) | Yield of Vinylic Trifluoromethylation (%) | Yield of Iodotrifluoromethylation (%) |
| 1 | K₂CO₃ | DMF | 75 | Trace | 0 |
| 2 | K₂CO₃ | Dioxane | 10 | 0 | 0 |
| 3 | TBAI | Dioxane | Trace | 82 | Trace |
| 4 | KI | Dioxane | 0 | 0 | 92 |
Table 2: Optimization of Photocatalytic Trifluoromethylation of Styrene [4]
| Entry | Photocatalyst | Base | Solvent | Yield (%) | E/Z Ratio |
| 1 | fac-[Ir(ppy)₃] | K₂CO₃ | DMF | 65 | 1.5:1 |
| 2 | fac-[Ir(ppy)₃] | Cs₂CO₃ | DMF | 78 | 1.5:1 |
| 3 | fac-[Ir(ppy)₃] | CsOAc | DMF | 89 | 2:1 |
| 4 | fac-[Ir(ppy)₃] | CsOAc | MeCN | 55 | 2:1 |
| 5 | [Ru(bpy)₃]Cl₂ | CsOAc | DMF | 60 | 1.5:1 |
Key Experimental Protocols
Below are detailed methodologies for key trifluoromethylation reactions, providing a starting point for your experimental setup.
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF₃ [11]
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol) and anhydrous dimethylformamide (DMF, 5 mL).
-
Catalyst Addition: Add potassium carbonate (K₂CO₃, 0.1 mmol) to the solution.
-
Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoromethyltrimethylsilane (TMSCF₃, 1.5 mmol) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS) analysis indicates complete consumption of the starting material.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting TMS-protected alcohol can be deprotected using acidic conditions (e.g., 1 M HCl in methanol) to yield the final product.
Protocol 2: General Procedure for Radical Trifluoromethylation of a Heterocycle using Langlois' Reagent [4]
-
Preparation: To a reaction vessel, add the heterocycle (1.0 mmol), sodium trifluoromethanesulfinate (Langlois' Reagent, 3.0 mmol), and a biphasic solvent system of dichloromethane (CH₂Cl₂, 5 mL) and water (2 mL).
-
Oxidant Addition: To the vigorously stirred biphasic mixture, add tert-butyl hydroperoxide (tBuOOH, 5.0 mmol).
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC/MS.
-
Work-up: Upon completion, separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visual Guides and Workflows
The following diagrams illustrate key concepts and troubleshooting workflows to aid in your understanding and experimental design.
Caption: Influence of additives and solvents on product selectivity.
Caption: A decision tree for troubleshooting low yield issues.
Caption: Key steps in photoredox trifluoromethylation.
References
- 1. Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAU Scholar's Space: Trifluoromethylation of heterocycles via visible light photoredox catalysis [scholarworks.bwise.kr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.tue.nl [pure.tue.nl]
- 5. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives [frontiersin.org]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Palladium-Catalyzed Amination
Welcome to the technical support hub for palladium-catalyzed amination (Buchwald-Hartwig) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges, optimize reaction conditions, and ensure successful C-N bond formation.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low or no conversion. What are the most common causes?
Low or no yield is a frequent issue that can often be traced back to a few critical factors:
-
Catalyst System: The choice of palladium precursor and, most importantly, the phosphine ligand is substrate-dependent and paramount for success. Sterically hindered and electron-rich ligands generally enhance catalytic activity.[1]
-
Base Selection: The strength and solubility of the base are crucial. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) often give the highest rates but may not be compatible with sensitive functional groups.[2] Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher catalyst loadings or longer reaction times.[1][2]
-
Oxygen and Moisture: Palladium(0) catalysts are sensitive to oxygen. All reactions must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous, degassed solvents.[1]
-
Reaction Temperature: Insufficient temperature can lead to sluggish or incomplete reactions. Typical temperatures range from 80-110°C.[1][3] However, excessive heat can cause catalyst decomposition.[1]
-
Substrate Quality: Impurities in the aryl halide or amine, such as sulfur-containing compounds, can poison the catalyst.[1] Ensure all starting materials are pure.
Q2: How do I select the optimal ligand for my specific substrates?
Ligand choice is arguably the most critical parameter for a successful Buchwald-Hartwig reaction. The ideal ligand depends on the steric and electronic properties of both the aryl halide and the amine.
-
For Aryl Chlorides: These are challenging substrates due to the strength of the C-Cl bond, making the oxidative addition step difficult.[4] They typically require very electron-rich and sterically bulky ligands to promote this key step. Modern dialkylbiaryl phosphine ligands are often the most effective.[5]
-
For Primary Amines: Preventing double arylation can be a challenge.[1] Specialized ligands have been developed to favor monoarylation. For example, the KPhos ligand has shown high selectivity for the formation of primary arylamines.[6][7]
-
For Hindered Substrates: Coupling sterically demanding aryl halides or amines often requires ligands with significant bulk to facilitate the reductive elimination step.
Below is a general guide for initial ligand selection.
Table 1: Ligand Selection Guide Based on Nucleophile
| Nucleophile Class | Recommended First-Choice Ligands | Key Considerations |
| Primary Aliphatic Amines | BrettPhos, RuPhos | Prone to double arylation; ligands must provide selectivity.[1] |
| Secondary Aliphatic Amines | RuPhos, XPhos | Generally good coupling partners.[2] |
| Primary Arylamines (Anilines) | XPhos, tBuXPhos | Good success rates are common.[3] |
| Secondary Arylamines | XPhos, GPhos | Can be challenging; may require more optimization. |
| Amides & Carbamates | tBuBrettPhos | These are poor nucleophiles and require highly active catalyst systems.[2] |
| N-H Heterocycles (e.g., Indoles) | DavePhos, tBuXPhos | Substrate can act as a ligand, inhibiting the catalyst.[2][8] |
Q3: I'm observing significant side products. What are they and how can I minimize them?
Several side reactions can compete with the desired C-N bond formation.
-
Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. It often arises from the formation of palladium hydride species, which can be promoted by the presence of water.[9]
-
Double Arylation: A primary amine (R-NH₂) can react twice to form a tertiary amine (R-NAr₂).
-
Solution: Adjust the stoichiometry of the reactants or use ligands specifically designed to promote monoarylation, such as BrettPhos or KPhos.[1]
-
-
Aryl Ether Formation (Phenoxide Coupling): If the reaction mixture contains a hydroxide base or residual water, the competing C-O coupling can occur, especially at high temperatures, to form an aryl ether or phenol.[7]
Q4: What are the best practices for choosing a base and solvent?
The base and solvent are interdependent and crucial for reaction success. The base's primary role is to deprotonate the amine or the intermediate palladium-amine complex to generate the active amido species.[12][13]
Table 2: Comparison of Common Bases
| Base | pKaH | Advantages | Disadvantages |
| NaOtBu | ~19 | Permits highest reaction rates and lowest catalyst loadings.[3] | Incompatible with base-sensitive functional groups (e.g., esters, ketones, nitro groups).[2] |
| LHMDS | ~26 | Tolerates some protic functional groups; useful for low-temperature reactions.[2] | Solid is air-sensitive; can be incompatible with some functional groups at high temperatures.[2] |
| Cs₂CO₃ | ~10 | Excellent functional group tolerance.[2] | Expensive; can lead to stirring issues on a large scale.[2] |
| K₃PO₄ | ~12 | Good functional group tolerance; economically attractive.[2] | Often requires higher catalyst loadings and longer reaction times.[2] |
Solvent Choice: Aprotic, non-polar solvents are most common.[1]
-
Toluene: Widely used and effective for many systems.[14]
-
Dioxane: A common solvent, but its use is discouraged due to safety concerns.[15]
-
THF, 2-MeTHF, t-BuOH: Other viable options depending on substrate solubility and reaction temperature.[2][15]
The choice of solvent affects reagent solubility and reaction rate.[1] In nonpolar solvents like toluene, an anionic base is required to deprotonate the neutral palladium-amine complex.[14][16]
Troubleshooting Workflow
If your reaction is failing, follow this logical workflow to diagnose and solve the issue.
Experimental Protocols
General Protocol for a Palladium-Catalyzed Amination Reaction
This protocol is a general guideline and requires optimization for specific substrates. All manipulations should be performed under an inert atmosphere.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
Phosphine ligand (0.02-0.04 mmol, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Oven-dried Schlenk tube or reaction vial with a stir bar
Procedure:
-
Reaction Setup: To the oven-dried reaction vessel, add the aryl halide (if solid), palladium precursor, phosphine ligand, and base.[1]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas (argon or nitrogen). Repeat this cycle three times.[1]
-
Reagent Addition: Under a positive flow of inert gas, add the anhydrous, degassed solvent. Then, add the aryl halide (if liquid) and the amine via syringe.[1]
-
Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 100°C) and stir vigorously. Monitor the reaction progress by a suitable method (TLC, GC, or LC-MS).[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Catalytic Cycle Overview
The catalytic cycle is fundamental to understanding the reaction mechanism and potential points of failure.
The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide (Ar-X).[12] The resulting Pd(II) complex then coordinates with the amine. A base removes a proton from the coordinated amine, forming a palladium amido complex.[12] The final, product-forming step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[12] Issues at any of these stages, such as slow oxidative addition (with Ar-Cl) or competing side reactions, can halt the cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. reddit.com [reddit.com]
- 5. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent Green and Sustainable Pd‐Catalyzed Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
reaction condition optimization for indoline cyclization
Welcome to the technical support center for indoline synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing reaction conditions for intramolecular indoline cyclization.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for indoline synthesis? A1: Common methods include the reductive cyclization of nitroarenes, multicomponent reactions (MCRs), and transition metal-catalyzed intramolecular cyclizations.[1] Palladium-catalyzed reactions, in particular, are a cornerstone of modern indoline synthesis, often involving C-H activation or cross-coupling strategies to form the crucial C-N bond.[1][2][3]
Q2: Why is catalyst and ligand selection critical in palladium-catalyzed indoline cyclization? A2: The catalyst and ligand system is crucial for reaction efficiency, selectivity, and substrate scope. The ligand's electronic properties and steric bulk influence key steps like oxidative addition and reductive elimination in the catalytic cycle.[4] For challenging substrates, such as electron-poor systems, screening different catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky, electron-rich phosphine ligands (e.g., XPhos) is often necessary to achieve high yields.[5][6]
Q3: What role does the protecting group on the nitrogen atom play? A3: Protecting groups are often essential. Some, like picolinamide (PA), can act as directing groups in C-H activation strategies, facilitating the cyclization at a specific ortho C-H bond.[7] Others, like the 2-pyridinesulfonyl group, enable facile deprotection after the C-H functionalization is complete.[8] The choice of protecting group can significantly impact reaction outcomes and the subsequent utility of the indoline product.
Q4: My starting material is an electron-poor β-arylethylamine. What challenges should I anticipate? A4: Reactions involving electron-poor substrates can be sluggish or low-yielding due to the reduced nucleophilicity of the aromatic ring.[5] This may hinder catalytic turnover. Optimization often requires screening more active catalysts, adjusting catalyst loading, and carefully selecting solvents and temperature to enhance reactivity without causing decomposition.[5][9]
Q5: Can indoline synthesis be performed under mild conditions? A5: Yes, significant progress has been made in developing methods that operate under mild conditions. Palladium-catalyzed intramolecular C-H amination, for example, can be performed at temperatures as low as 60°C with low catalyst loadings, avoiding the harsh conditions required by some classical methods.[2][7]
Troubleshooting Guide
This guide addresses specific problems you may encounter during indoline cyclization experiments.
| Problem Statement | Potential Cause(s) | Suggested Solution(s) |
| 1. No reaction or very low conversion of starting material. | 1. Insufficiently active catalyst/ligand system: The chosen catalyst or ligand may not be suitable for the specific substrate.[5] 2. Low reaction temperature: The activation energy for a key step (e.g., C-H activation) is not being overcome.[5][10] 3. Inappropriate solvent: The solvent may not be optimal for solubility or facilitating the catalytic cycle.[5][11] 4. Deactivated starting material or reagents: Impurities in the substrate or degradation of reagents can inhibit the reaction. | 1. Screen Catalysts and Ligands: Test different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of ligands (e.g., bulky phosphines like XPhos).[6] 2. Increase Temperature: Incrementally raise the reaction temperature while monitoring the reaction by TLC or LC-MS to check for product formation and decomposition.[5] 3. Solvent Screening: Test a range of anhydrous, degassed solvents with varying polarities, such as dioxane, toluene, DMF, or DCE.[5][12] 4. Ensure Purity: Verify the purity of the starting material and use freshly opened or properly stored reagents. |
| 2. Formation of multiple products (poor regioselectivity). | 1. Harsh reaction conditions: High temperatures can lead to non-selective reactions or side reactions.[5] 2. Weak directing group effect: If using a directing group strategy, its influence may not be strong enough to ensure reaction at a single site. | 1. Lower Reaction Temperature: Attempt the reaction at a lower temperature for a longer duration to favor the desired kinetic product.[5] 2. Modify Directing Group: If applicable, consider using a stronger or more sterically demanding directing group on the nitrogen to enhance regioselectivity. |
| 3. Product decomposition is observed. | 1. Excessively high temperature: The desired indoline product may be thermally unstable under the reaction conditions.[5][10] 2. Sensitivity to acid or base: The product may degrade during the reaction or upon workup due to the presence of acidic or basic reagents.[13] 3. Air or moisture sensitivity: The product might be unstable in the presence of oxygen or water.[5] | 1. Reduce Temperature: Find the minimum temperature required for efficient conversion.[5] 2. Use Milder Conditions: If possible, use a weaker base or acid. Neutralize the reaction mixture promptly during workup.[13] 3. Inert Atmosphere: Ensure the reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen).[5][7] |
| 4. High conversion but low isolated yield. | 1. Product loss during workup/purification: The product may be volatile, water-soluble, or unstable on silica gel.[13][14] 2. Formation of hard-to-separate byproducts: Side products with similar polarity to the desired product can lead to co-elution during chromatography.[13] | 1. Optimize Workup: Use appropriate extraction solvents and adjust the pH carefully.[13] For purification, consider alternatives to standard silica gel, such as neutralized silica gel, alumina, or recrystallization.[13] 2. Refine Chromatography: Experiment with different eluent systems or stationary phases. Adding a modifier like triethylamine (TEA) can improve separation for basic compounds.[13] |
| 5. Fischer indolization attempts are failing. | 1. Substituent effects: Strong electron-donating groups on the carbonyl component can excessively stabilize intermediates, leading to N-N bond cleavage that competes with the desired cyclization.[15][16] 2. Inappropriate acid catalyst: Protic acids can be ineffective for certain substrates, such as those that would form 3-aminoindoles.[15][16] | 1. Analyze Substrate: Be aware that substrates leading to C3 N-substituted indoles are particularly challenging for this method.[15] The electronic nature of substituents plays a pivotal role in the success or failure of the reaction.[15] 2. Switch to Lewis Acids: For challenging cyclizations, Lewis acids like ZnCl₂ or ZnBr₂ may improve the efficiency where protic acids fail.[16] |
Data on Reaction Parameter Optimization
Optimizing parameters such as catalyst loading, solvent, and temperature is crucial for maximizing yield and minimizing side reactions.
Table 1: Effect of Catalyst Loading on Indoline Yield
Data based on a palladium-catalyzed intramolecular cyclization for 5-azaindoline synthesis.[6]
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Yield (%) |
| 1 | Pd(OAc)₂ | XPhos | 2 | 75 |
| 2 | Pd(OAc)₂ | XPhos | 5 | 90 |
| 3 | Pd(OAc)₂ | XPhos | 10 | 88 |
| 4 | Pd₂(dba)₃ | XPhos | 2.5 | 92 |
| 5 | Pd₂(dba)₃ | XPhos | 5 | 91 |
Table 2: Representative Solvent Effects on Cyclization Reactions
Solvents can significantly influence reaction outcomes by affecting solubility, catalyst stability, and reaction rates.[5][13]
| Solvent | Dielectric Constant (ε) | General Application Notes |
| Toluene | 2.4 | Common non-polar solvent for Pd-catalyzed reactions.[17] |
| Dioxane | 2.2 | Aprotic ether, widely used in cross-coupling and C-H activation.[6][18] |
| Dichloroethane (DCE) | 10.4 | A more polar solvent that can enhance solubility and reaction rates.[12] |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar aprotic solvent, often used in copper-catalyzed reactions or when higher solubility is needed.[6][13] |
| Dimethyl sulfoxide (DMSO) | 46.7 | Highly polar aprotic solvent, can be effective but may require higher purification effort.[5][19] |
Note: Solvent choice is highly substrate- and catalyst-dependent and must be optimized empirically.[5][11]
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Indoline Cyclization
Caption: A flowchart for systematically troubleshooting low-yielding indoline cyclization reactions.
Catalytic Cycle for Pd-Catalyzed C-H Amination
Caption: Proposed mechanism for indoline synthesis via intramolecular C-H amination.[7]
Experimental Protocols
The following are generalized starting procedures. Optimal conditions, including temperature, reaction time, and reagent stoichiometry, must be determined empirically for each specific substrate.
Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular Cyclization
(Adapted from a procedure for 5-azaindoline synthesis)[6]
-
Preparation: To an oven-dried reaction vessel, add the β-arylethylamine starting material (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the ligand (e.g., XPhos, 5 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., Cs₂CO₃, 2.0 equiv) followed by the anhydrous, degassed solvent (e.g., Dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir. Monitor the reaction's progress periodically by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final indoline product.[13]
Protocol 2: General Procedure for Copper-Catalyzed Intramolecular Cyclization
(Based on general principles of copper-catalyzed amination reactions)[6]
-
Preparation: To a reaction vessel, add the starting material (e.g., an o-halo-β-arylethylamine, 1.0 equiv), the copper catalyst (e.g., CuI, 10 mol%), and a ligand if required (e.g., a diamine or phenanthroline derivative).
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 equiv) and a polar aprotic solvent (e.g., DMF).
-
Inert Atmosphere & Reaction: Purge the vessel with an inert gas. Heat the reaction mixture to the optimized temperature (e.g., 110-140 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, follow steps 5-7 from the palladium-catalyzed procedure, adjusting extraction solvents as needed based on the polarity of the product and solvent used.
References
- 1. nbinno.com [nbinno.com]
- 2. Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination [organic-chemistry.org]
- 8. Indoline synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 19. Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Avoid Decomposition of Trifluoromethylated Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with trifluoromethylated compounds. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethyl (-CF3) group in a molecule?
A1: The trifluoromethyl group is generally considered to be a very stable functional group.[1] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which imparts high metabolic and chemical stability to molecules containing this group.[2][3] This stability is a key reason for its frequent use in pharmaceuticals and agrochemicals to enhance properties like metabolic stability and lipophilicity.[3][4][5][6] However, under certain harsh conditions, the -CF3 group can undergo decomposition.[1]
Q2: What are the common decomposition pathways for trifluoromethylated compounds?
A2: While the -CF3 group itself is robust, decomposition of the molecule can be initiated under specific stress conditions. Common pathways include:
-
Hydrolysis: Under strong basic or alkaline conditions, the -CF3 group can hydrolyze to form a carboxylic acid (-COOH) and release fluoride ions.[2] This has been observed in studies of trifluoromethylphenols.[2][7]
-
Photodegradation: Exposure to UV light can induce degradation. For example, 4-(trifluoromethyl)phenol has been shown to degrade into trifluoroacetic acid upon photolysis.[2]
-
Reaction with Strong Acids: Strong Brønsted acids can facilitate the cleavage of C-F bonds, leading to decomposition.[1]
-
Reaction with Lewis Acids: Ionization of the C-F bond by strong Lewis acids is a known route to carbocationic structures that can lead to decomposition.[1]
-
Transition Metal-Catalyzed Decomposition: Some transition metal catalysts can induce decomposition of the trifluoromethyl group.[1]
-
Degradation of Other Functional Groups: Often, the instability of a trifluoromethylated compound is not due to the -CF3 group itself, but rather the degradation of other, more labile functional groups within the molecule, such as esters or amides.[2]
Q3: I suspect my trifluoromethylated compound is degrading during my experiment. What are the first steps I should take?
A3: A systematic approach is crucial when you suspect compound instability.[2]
-
Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[2] This will help identify the specific conditions under which your compound degrades.
-
Analytical Monitoring: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor for the appearance of new peaks that would signify degradation products.[2]
-
Characterize Degradants: If degradation is observed, try to identify the degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to understand the decomposition pathway.[8]
Q4: How can I improve the solubility of my poorly soluble trifluoromethylated compound for stability studies in aqueous solutions?
A4: Poor aqueous solubility is a common issue. To address this, you can:
-
Use Co-solvents: Employ water-miscible organic co-solvents such as acetonitrile, methanol, or DMSO. However, be aware that the co-solvent could potentially influence the degradation pathway.[2]
-
Adjust pH: Depending on the pKa of your compound, adjusting the pH of the buffer may improve solubility.
-
Use Surfactants: Adding a small amount of a non-ionic detergent, like Tween-20, can sometimes help, provided it doesn't interfere with your assay.[9]
-
Sonication: Sonication can aid in dissolving the compound.[9]
Troubleshooting Guides
Issue 1: Appearance of New Peaks in HPLC After Incubation in Basic Solution
Possible Causes:
-
Hydrolysis of the Trifluoromethyl Group: Strong basic conditions can cause the -CF3 group to hydrolyze to a carboxylic acid.[2]
-
Hydrolysis of Other Labile Functional Groups: The molecule may contain other groups (e.g., esters, amides) that are more susceptible to basic hydrolysis than the -CF3 group.[2]
-
Incorrect pH: The pH of the solution may be too high, leading to unrealistic degradation.[2]
Solutions:
-
pH Optimization: Determine the pH stability profile of your compound. Conduct the experiment at a lower pH if possible.
-
Structural Modification: If hydrolysis of the -CF3 group is confirmed and problematic, consider if a different regioisomer would be more stable. For example, 3-trifluoromethylphenol is more resistant to hydrolysis than 2- or 4-trifluoromethylphenol.[7]
-
Protecting Groups: If other functional groups are degrading, consider using protecting groups if compatible with your experimental goals.
Issue 2: Compound Instability When Using Trifluoromethylating Reagents
Possible Causes:
-
Reagent Reactivity: Reagents like (Trifluoromethyl)trimethylsilane (TMS-CF3 or Ruppert's Reagent) are highly reactive and sensitive to air and moisture.[4]
-
Improper Handling: Failure to use an inert atmosphere (e.g., nitrogen or argon) during the reaction can lead to reagent decomposition and side reactions.[4]
-
Exothermic Reaction: The reaction can be exothermic, and poor temperature control can lead to degradation.[10]
Solutions:
-
Strict Anhydrous and Inert Conditions: Always handle reactive trifluoromethylating reagents under a dry, inert atmosphere in a chemical fume hood.[4][10]
-
Controlled Addition and Cooling: Add the reagent slowly to the reaction mixture and maintain adequate cooling to control the reaction temperature.[10]
-
Proper Quenching: Quench any excess reagent carefully with a suitable proton source (e.g., isopropanol) at the end of the reaction.[10]
-
Use of Stabilized Reagents: Consider using commercially available, shelf-stable electrophilic trifluoromethylating reagents, such as Togni or Umemoto reagents, which can be easier to handle.[11]
Data Presentation
Table 1: General Stability of Trifluoromethylated Compounds under Various Conditions
| Stress Condition | General Stability of -CF3 Group | Potential Decomposition Products | Recommended Action |
| Strong Acid | Generally stable, but can decompose | Carbocations, rearrangement products | Buffer solution to a neutral pH if possible. |
| Strong Base | Susceptible to hydrolysis | Carboxylic acids, fluoride ions | Avoid high pH; determine pH stability profile. |
| Oxidation | Generally stable | Oxidized products on other parts of the molecule | Use antioxidants if compatible with the experiment. |
| Photolysis (UV light) | Can be susceptible | Varies (e.g., trifluoroacetic acid) | Protect from light by using amber vials or covering with foil. |
| Thermal Stress | Very stable | Decomposition at high temperatures | Determine thermal stability profile (e.g., using TGA). |
Experimental Protocols
Protocol 1: Forced Degradation Study for a Trifluoromethylated Compound
Objective: To identify conditions that lead to the degradation of a trifluoromethylated compound.
Materials:
-
Trifluoromethylated compound of interest
-
HPLC system with a suitable column and detector
-
pH meter
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
UV lamp
-
Water bath or oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.
-
Oxidative Degradation: To a separate aliquot, add an equal volume of 3% H2O2. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for a defined period. Keep a control sample in the dark.
-
Thermal Degradation: Heat an aliquot of the stock solution at an elevated temperature (e.g., 80°C) for 24 hours.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC. Compare the chromatograms of the stressed samples to a control sample (compound in solvent at room temperature) to identify any degradation peaks.
Visualizations
References
- 1. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of Trifluoromethylated Indolines
The introduction of a trifluoromethyl (-CF₃) group to a molecule can significantly influence its physicochemical and pharmacological properties. The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a sensitive NMR probe for characterizing these molecules. Concurrently, ¹H NMR offers detailed information about the organic scaffold. A combined ¹H and ¹⁹F NMR analysis, therefore, affords a comprehensive structural elucidation.
Comparative NMR Data of Trifluoromethylated Indoles and Related Compounds
To facilitate a comparative understanding, the following tables summarize the ¹H and ¹⁹F NMR data for various trifluoromethyl-substituted indoles and related aromatic compounds. These data highlight the influence of the -CF₃ group's position on the chemical shifts and coupling constants of the surrounding nuclei.
Table 1: ¹H NMR Data of Trifluoromethyl-Substituted Indoles and Anilines
| Compound | Solvent | Aromatic Protons (δ, ppm) | Aliphatic/NH Protons (δ, ppm) | J (Hz) |
| 2-(Trifluoromethyl)-1H-indole[1] | CDCl₃ | 8.37 (s, 1H), 7.68 (d, 1H), 7.40 (d, 1H), 7.32 (t, 1H), 7.20 (dd, 1H), 6.92 (s, 1H) | - | J = 8.0, 8.3, 7.6, 14.6, 6.8 |
| 5-Bromo-2-(trifluoromethyl)-1H-indole[1] | CDCl₃ | 8.2 (s, 1H), 7.81 (s, 1H), 7.40 (d, 1H), 7.28 (dd, 1H), 6.86 (s, 1H) | - | J = 7.0, 14.2, 9.0 |
| 5-Fluoro-2-(trifluoromethyl)-1H-indole[1] | CDCl₃ | 8.46 (s, 1H), 7.38-7.30 (m, 2H), 7.09 (td, 1H), 6.88 (s, 1H) | - | J = 9.1, 2.4 |
| 5-Methoxy-2-(trifluoromethyl)-1H-indole[1] | CDCl₃ | 8.43 (s, 1H), 7.35 (d, 1H), 7.15 (s, 1H), 7.05 (d, 1H), 6.90 (s, 1H) | 3.91 (s, 3H) | J = 8.8, 8.7 |
| 6-Nitro-2-(trifluoromethyl)-1H-indole[1] | CDCl₃ | 9.30 (s, 1H), 8.46 (s, 1H), 8.10 (d, 1H), 7.79 (d, 1H), 7.04 (s, 1H) | - | J = 8.7, 8.8 |
| 4-(Trifluoromethyl)aniline | CDCl₃ | 7.42 (d, 2H), 6.68 (d, 2H) | 3.85 (br s, 2H) | J = 8.5 |
Table 2: ¹⁹F NMR Data of Trifluoromethyl-Substituted Indoles and Related Aromatic Compounds
| Compound | Solvent | ¹⁹F Chemical Shift (δ, ppm) |
| 2-(Trifluoromethyl)-1H-indole[1] | CDCl₃ | -60.54 |
| 5-Bromo-2-(trifluoromethyl)-1H-indole[1] | CDCl₃ | -60.77 |
| 5-Fluoro-2-(trifluoromethyl)-1H-indole[1] | CDCl₃ | -60.78, -122.56 |
| 5-Methoxy-2-(trifluoromethyl)-1H-indole[1] | CDCl₃ | -60.51 |
| 6-Nitro-2-(trifluoromethyl)-1H-indole[1] | CDCl₃ | -61.27 |
| 4-(Trifluoromethyl)benzaldehyde[2] | CDCl₃ | -61.9 |
| 4-(Trifluoromethyl)benzonitrile[2] | CDCl₃ | -61.9 |
| 2-(Trifluoromethyl)anisole[2] | CDCl₃ | -61.9 |
| 2-(Trifluoromethyl)quinoline[2] | CDCl₃ | -65.9 |
| 1-(Trifluoromethyl)isoquinoline[2] | CDCl₃ | -61.4 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a general procedure for the ¹H and ¹⁹F NMR analysis of trifluoromethylated indolines.
Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 10-20 mg for ¹⁹F NMR and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. The choice of solvent should be based on the solubility of the analyte and its compatibility with the desired NMR experiment.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be employed to aid dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Avoid introducing any particulate matter into the tube.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard can be added. For ¹H NMR, tetramethylsilane (TMS) is commonly used (δ = 0.00 ppm). For ¹⁹F NMR, a common reference is trifluorotoluene (δ ≈ -63.72 ppm) or hexafluorobenzene (δ ≈ -164.9 ppm).
NMR Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer equipped with a probe capable of detecting both ¹H and ¹⁹F frequencies.
-
Tuning and Matching: Tune and match the probe for both the ¹H and ¹⁹F channels to ensure optimal sensitivity and resolution.
-
Shimming: Shim the magnetic field homogeneity using the deuterium lock signal of the solvent to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-64 scans, depending on the sample concentration.
-
-
¹⁹F NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgpg30' with 'cpd' for proton decoupling on Bruker instruments).
-
Spectral Width: A wider spectral width is often required for ¹⁹F NMR, typically around 200-250 ppm, to encompass the broad range of fluorine chemical shifts.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 64-256 scans, or more, depending on the concentration and desired signal-to-noise ratio.
-
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Reference the spectrum to the chemical shift of the internal standard or the residual solvent peak.
-
Integration: Integrate the peaks to determine the relative number of nuclei contributing to each signal.
-
Peak Picking and Analysis: Identify the chemical shift (δ) and multiplicity of each peak. For coupled spectra, determine the coupling constants (J).
Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the NMR analysis of a small molecule like 4-(Trifluoromethyl)indoline.
Caption: A generalized workflow for the ¹H and ¹⁹F NMR analysis of small molecules.
This guide provides a foundational understanding and a practical framework for researchers engaged in the synthesis and characterization of trifluoromethylated indolines. While the specific spectral data for 4-(Trifluoromethyl)indoline remains to be reported, the comparative data and standardized protocols presented herein will undoubtedly aid in the structural elucidation of this and other related fluorinated compounds.
References
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 4-(Trifluoromethyl)indoline
For researchers, scientists, and drug development professionals, understanding the mass spectral fragmentation of a molecule is paramount for its identification and structural elucidation. This guide provides a comparative analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation of 4-(Trifluoromethyl)indoline and its unsubstituted analog, indoline. By examining the influence of the trifluoromethyl group on the fragmentation pathways, this document offers valuable insights for the characterization of fluorinated indoline derivatives, which are of growing interest in medicinal chemistry.
Comparative Fragmentation Analysis
The introduction of a trifluoromethyl (-CF3) group at the 4-position of the indoline ring is expected to significantly influence its fragmentation pattern under electron ionization. The high electronegativity of the fluorine atoms can alter bond strengths and influence the stability of the resulting fragment ions.
| Feature | 4-(Trifluoromethyl)indoline (Proposed) | Indoline (Experimental)[1][2] | Rationale for Differences |
| Molecular Ion (M+) | m/z 187 | m/z 119 | The molecular weight is increased by the mass of the CF3 group (69 Da) minus one hydrogen atom (1 Da). |
| Base Peak | m/z 186 or m/z 118 | m/z 118 | The loss of a hydrogen atom to form [M-H]+ (m/z 186) is a common fragmentation for indolines. The loss of the CF3 radical could also lead to a stable ion at m/z 118. In unsubstituted indoline, the loss of a hydrogen atom followed by the loss of HCN is a dominant pathway, leading to the base peak at m/z 118. |
| Key Fragments | [M-H]+ (m/z 186), [M-F]+ (m/z 168), [M-CF3]+ (m/z 118), Loss of HCN from fragments | [M-H]+ (m/z 118), [M-H-HCN]+ (m/z 91) | The presence of the CF3 group introduces new fragmentation pathways, such as the loss of a fluorine atom or the entire CF3 radical. The fundamental indoline ring fragmentation, including the loss of hydrogen cyanide (HCN), is still expected to occur from the resulting fragments. |
Proposed Fragmentation Pathway of 4-(Trifluoromethyl)indoline
The following diagram illustrates the proposed major fragmentation pathways for 4-(Trifluoromethyl)indoline under electron ionization.
Caption: Proposed fragmentation of 4-(Trifluoromethyl)indoline.
Experimental Workflow for GC-MS Analysis
The following diagram outlines a typical workflow for the analysis of indoline derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Typical workflow for GC-MS analysis of indolines.
Detailed Experimental Protocols
The following is a representative protocol for the analysis of indoline derivatives by GC-MS. This protocol can be adapted for 4-(Trifluoromethyl)indoline.
-
Sample Weighing: Accurately weigh approximately 1-2 mg of the indoline compound.
-
Dissolution: Dissolve the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate in a clean glass vial.
-
Dilution: Prepare a working solution with a concentration of approximately 10-100 µg/mL by diluting the stock solution with the same solvent.
-
Vial Transfer: Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions [5][6][7]
-
Gas Chromatograph: An Agilent 7890B GC system (or equivalent) equipped with a split/splitless injector.
-
Mass Spectrometer: An Agilent 5977A MSD (or equivalent) single quadrupole mass spectrometer.
-
Column: A DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
3. Data Analysis
-
Software: Use the manufacturer's software (e.g., Agilent MassHunter) for data acquisition and analysis.
-
Identification: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.
-
Library Matching: Compare the acquired mass spectrum with spectral libraries (e.g., NIST, Wiley) for confirmation, if available. For novel compounds like 4-(Trifluoromethyl)indoline, manual interpretation of the fragmentation pattern is crucial.
This comparative guide provides a framework for understanding and predicting the mass spectral behavior of 4-(Trifluoromethyl)indoline. The provided protocols and diagrams offer a practical resource for researchers engaged in the synthesis and analysis of novel fluorinated heterocyclic compounds.
References
Distinguishing Isomers of Trifluoromethylindoline: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of positional isomers is a cornerstone of chemical research and pharmaceutical development. The location of a substituent on a molecule can dramatically alter its physical, chemical, and biological properties. This guide provides a detailed comparison of spectroscopic techniques for differentiating the positional isomers of trifluoromethylindoline (4-, 5-, 6-, and 7-trifluoromethylindoline).
Due to the limited availability of direct comparative experimental data for all trifluoromethylindoline isomers in the public domain, this guide will establish the principles of spectroscopic differentiation. We will utilize data from the closely related trifluoromethylaniline isomers as illustrative examples to predict and explain the expected spectral differences. This approach provides a robust framework for researchers to apply when analyzing their own experimental data.
Comparative Spectroscopic Data (Illustrative Examples)
The following tables summarize key quantitative data from various spectroscopic analyses of trifluoromethylaniline isomers. These values demonstrate the significant and predictable variations that arise from the positional change of the trifluoromethyl group, which are expected to be analogous for trifluoromethylindoline isomers.
Disclaimer: The data presented in Tables 1, 2, 3, and 4 are for 2-, 3-, and 4-trifluoromethylaniline and are intended to serve as illustrative examples of the expected spectroscopic differences between positional isomers of trifluoromethylindoline.[1]
Table 1: Illustrative ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) [1]
| Isomer (Analog) | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-Trifluoromethylaniline | H-3 | ~7.5 | d | ~7.8 |
| H-4 | ~7.3 | t | ~7.6 | |
| H-5 | ~6.8 | t | ~7.5 | |
| H-6 | ~6.7 | d | ~8.0 | |
| -NH₂ | ~4.0 | br s | - | |
| 3-Trifluoromethylaniline | H-2 | ~6.9 | s | - |
| H-4 | ~6.8 | d | ~7.6 | |
| H-5 | ~7.2 | t | ~7.8 | |
| H-6 | ~6.9 | d | ~8.0 | |
| -NH₂ | ~3.8 | br s | - | |
| 4-Trifluoromethylaniline | H-2, H-6 | ~7.4 | d | ~8.5 |
| H-3, H-5 | ~6.6 | d | ~8.5 | |
| -NH₂ | ~3.9 | br s | - |
Table 2: Illustrative ¹³C NMR Chemical Shifts (δ) [1]
| Isomer (Analog) | C1 (-NH₂) | C2 | C3 | C4 | C5 | C6 | -CF₃ |
| 2-Trifluoromethylaniline | ~145.0 | ~118.0 (q) | ~132.5 | ~127.0 | ~117.5 | ~115.0 | ~124.0 (q) |
| 3-Trifluoromethylaniline | ~148.0 | ~113.0 | ~131.0 (q) | ~115.0 | ~129.5 | ~119.0 | ~124.5 (q) |
| 4-Trifluoromethylaniline | ~149.5 | ~114.0 | ~126.5 (q) | ~120.0 (q) | ~126.5 (q) | ~114.0 | ~125.0 (q) |
Table 3: Illustrative ¹⁹F NMR Chemical Shifts (δ)
| Isomer (Analog) | Chemical Shift (δ, ppm) |
| 2-Trifluoromethylaniline | ~ -62 |
| 3-Trifluoromethylaniline | ~ -63 |
| 4-Trifluoromethylaniline | ~ -64 |
Table 4: Key Differentiating IR Absorption Bands (cm⁻¹) [2][3][4]
| Isomer (Analog) | N-H Stretch | C-H Aromatic Stretch | C-F Stretch | C-H Out-of-Plane Bending |
| ortho-Isomer | ~3400-3500 | ~3000-3100 | ~1300-1350 | ~750-770 |
| meta-Isomer | ~3400-3500 | ~3000-3100 | ~1300-1350 | ~770-800 and ~680-720 |
| para-Isomer | ~3400-3500 | ~3000-3100 | ~1300-1350 | ~800-840 |
Spectroscopic Differentiation Principles
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.
-
¹H NMR: The position of the electron-withdrawing trifluoromethyl group significantly influences the chemical shifts of the aromatic protons on the indoline ring. Protons ortho and para to the CF₃ group will be deshielded (shifted downfield), while meta protons are less affected. The coupling patterns (splitting) and coupling constants (J values) of the aromatic protons will also be unique for each isomer, providing a distinct fingerprint. For instance, a 4-substituted indoline will exhibit a different set of aromatic proton signals and couplings compared to a 7-substituted one.
-
¹³C NMR: The chemical shifts of the carbon atoms in the indoline ring are also highly dependent on the position of the CF₃ group. The carbon directly attached to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the other aromatic carbons will vary predictably based on their position relative to the CF₃ and the aminoethyl ring.
-
¹⁹F NMR: As the fluorine nucleus is highly sensitive in NMR, ¹⁹F NMR is an excellent technique for distinguishing these isomers. The chemical shift of the CF₃ group is subtly influenced by its electronic environment, leading to a unique chemical shift for each positional isomer.[5] While the differences may be small, they are typically resolvable with modern NMR spectrometers.[5]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. While all trifluoromethylindoline isomers will show characteristic peaks for N-H stretching, C-H stretching, and C-F stretching, the key differentiating region is often the "fingerprint" region (below 1500 cm⁻¹). The pattern of C-H out-of-plane bending vibrations in the aromatic ring is particularly diagnostic for positional isomers.[2][3][4] As shown in the illustrative data in Table 4, ortho, meta, and para isomers often exhibit distinct absorption bands in the 680-840 cm⁻¹ range.[2][3][4]
Mass Spectrometry (MS)
In mass spectrometry, isomers will have the same molecular ion peak. However, the fragmentation patterns upon ionization can be distinct.[6][7][8] The position of the trifluoromethyl group can influence the stability of the resulting fragment ions, leading to different relative abundances of these fragments. For example, the cleavage of the bond between the aromatic ring and the five-membered ring may be more or less favorable depending on the electronic stabilization provided by the CF₃ group at different positions. Analysis of the relative intensities of key fragment ions can therefore provide a basis for differentiation.
Experimental Protocols
General Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the trifluoromethylindoline isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
IR Spectroscopy: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Mass Spectrometry: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). The sample can be introduced into the mass spectrometer via direct infusion or after separation using gas chromatography (GC) or liquid chromatography (LC).
¹H, ¹³C, and ¹⁹F NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse Program: Standard single-pulse.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 0 to 200 ppm.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single-pulse, proton-decoupled.
-
Number of Scans: 64-128.
-
Relaxation Delay: 1.5 s.
-
Spectral Width: A range appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm).
-
Reference: An external reference such as CFCl₃ (0 ppm) or an internal reference can be used.
-
FT-IR Spectroscopy
-
Instrument: Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the ATR crystal and apply pressure to ensure good contact.
-
Record the sample spectrum.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of trifluoromethylindoline isomers.
Caption: A logical workflow for the differentiation of trifluoromethylindoline isomers using a combination of spectroscopic techniques.
References
A Comparative Guide to the Synthetic Methods for Substituted Indolines
For Researchers, Scientists, and Drug Development Professionals
The indoline scaffold is a privileged structural motif prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. The development of efficient and versatile synthetic methods to access functionally diverse substituted indolines is, therefore, a topic of significant interest in the chemical sciences. This guide provides an objective comparison of four prominent modern strategies for the synthesis of substituted indolines: Asymmetric Catalytic Hydrogenation, Palladium-Catalyzed Intramolecular C-H Amination, Photocatalytic Cyclization, and the Interrupted Fischer Indolization. The performance of these methods is evaluated based on reaction yields, substrate scope, stereoselectivity, and reaction conditions, supported by detailed experimental protocols.
Comparative Performance of Synthetic Methods
The following sections provide a detailed overview of each synthetic method, including a summary of their performance with a range of substrates.
Asymmetric Catalytic Hydrogenation of Indoles
Asymmetric catalytic hydrogenation of indoles represents one of the most direct and atom-economical methods for the synthesis of enantioenriched indolines. This approach typically involves the use of a chiral transition metal catalyst, such as iridium or palladium, to achieve high levels of stereocontrol.
Data Presentation: Substrate Scope of Iridium-Catalyzed Asymmetric Hydrogenation of 2-Aryl-Substituted Indoles [1][2]
| Entry | Substituent on 2-Aryl Group | Yield (%)[1][2] | ee (%)[1][2] |
| 1 | H | 99 | 93 |
| 2 | 4-Me | 98 | 94 |
| 3 | 4-OMe | 96 | 94 |
| 4 | 4-F | 99 | 94 |
| 5 | 4-Cl | 99 | 95 |
| 6 | 4-Br | 99 | 96 |
| 7 | 3-Me | 98 | 93 |
| 8 | 2-Me | 95 | 90 |
| 9 | 2-Thiophenyl | 95 | 95 |
Experimental Protocol: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Unprotected 2-Aryl-Substituted 1H-Indoles [1][2]
To a 4 mL vial equipped with a magnetic stir bar is added [Ir(COD)Cl]₂ (0.0005 mmol), (S,R)-ZhaoPhos ligand (0.0011 mmol), and the 2-aryl-1H-indole substrate (0.1 mmol) in a glovebox. Chloroform (1.0 mL) is then added, followed by methanesulfonic acid (0.15 mmol). The vial is transferred to an autoclave, which is then charged with 50 atm of H₂. The reaction is stirred at 50 °C for 24 hours. After cooling to room temperature and venting the hydrogen, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired chiral indoline.
Palladium-Catalyzed Intramolecular C-H Amination
Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for the construction of N-heterocycles, including indolines. This method often utilizes a directing group to facilitate the regioselective activation of a C-H bond on the aromatic ring, followed by cyclization.
Data Presentation: Substrate Scope of Pd(II)-Catalyzed Intramolecular C-H Amination of 2-Pyridinesulfonyl-Protected Phenethylamines [3][4]
| Entry | Substituent on Benzene Ring | Yield (%)[3] |
| 1 | H | 88 |
| 2 | 4-Me | 85 |
| 3 | 4-OMe | 82 |
| 4 | 4-F | 86 |
| 5 | 4-Cl | 81 |
| 6 | 4-Br | 79 |
| 7 | 3-Me | 84 |
| 8 | 3-CF₃ | 75 |
| 9 | 5-CO₂Me | 78 |
Experimental Protocol: General Procedure for Pd(II)-Catalyzed Intramolecular C-H Amination [3]
To a screw-capped vial are added the 2-pyridinesulfonyl-protected phenethylamine substrate (0.2 mmol), Pd(OAc)₂ (0.02 mmol), and PhI(OAc)₂ (0.3 mmol). The vial is sealed and fluorobenzene (2.0 mL) is added. The reaction mixture is stirred at 100 °C for 4 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the corresponding indoline derivative.
Photocatalytic Synthesis of Substituted Indolines
Photocatalysis offers a green and sustainable approach to the synthesis of indolines, often proceeding under mild reaction conditions without the need for transition metal catalysts. These methods frequently involve the generation of radical intermediates that undergo cyclization to form the indoline ring.
Data Presentation: Substrate Scope of Photocatalyzed Decarboxylative Radical Arylation
| Entry | Substituent on Aryl Ring | R¹ | R² | Yield (%) |
| 1 | H | Me | Me | 85 |
| 2 | 4-Me | Me | Me | 88 |
| 3 | 4-OMe | Me | Me | 82 |
| 4 | 4-F | Me | Me | 84 |
| 5 | 4-Cl | Me | Me | 81 |
| 6 | 4-Br | Me | Me | 81 |
| 7 | H | Et | H | 75 |
| 8 | 5-isopropyl | Me | H | 86 |
Experimental Protocol: General Procedure for Photocatalyzed Decarboxylative Radical Arylation
In a 1 dram vial, the N-aroyl-N-(o-vinylaryl)amine substrate (0.35 mmol) and eosin Y (0.0175 mmol) are dissolved in DMSO (3.5 mL). The vial is sealed with a septum and the solution is sparged with nitrogen for 15 minutes. The reaction mixture is then irradiated with a green LED lamp (λ = 530 nm) at room temperature for 48 hours. Upon completion, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired substituted indoline.
Interrupted Fischer Indolization
The Fischer indole synthesis is a classic method for preparing indoles. A modern variation, the "interrupted" Fischer indolization, allows for the synthesis of fused indoline scaffolds in a single step from readily available hydrazines and cyclic hemiaminals or lactols.
Data Presentation: Synthesis of Fused Indolines via Interrupted Fischer Indolization
| Entry | Hydrazine | Cyclic Hemiaminal/Lactol | Yield (%) |
| 1 | Phenylhydrazine | Tetrahydrofuran-2-ol | 88 |
| 2 | 4-Methoxyphenylhydrazine | Tetrahydrofuran-2-ol | 85 |
| 3 | 4-Chlorophenylhydrazine | Tetrahydrofuran-2-ol | 78 |
| 4 | Phenylhydrazine | Tetrahydropyran-2-ol | 82 |
| 5 | Phenylhydrazine | N-Tosylpyrrolidin-2-ol | 88 |
| 6 | 4-Bromophenylhydrazine | N-Boc-piperidin-2-ol | 75 |
Experimental Protocol: General Procedure for Furoindoline Synthesis via Interrupted Fischer Indolization
To a solution of the lactol (e.g., tetrahydrofuran-2-ol) (0.37 mmol) in a 1:1 mixture of acetic acid and water (1.8 mL) is added phenylhydrazine (0.36 mmol). The reaction mixture is heated to 100 °C for 1 hour and 40 minutes. After cooling to room temperature, the mixture is diluted with diethyl ether and neutralized with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the furoindoline product.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Indolines via Pd(II)-Catalyzed Amination of C-H Bonds Using PhI(OAc)2 as the Bystanding Oxidant [organic-chemistry.org]
- 3. Synthesis of indolines via Pd(II)-catalyzed amination of C-H bonds using PhI(OAc)2 as the bystanding oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone [organic-chemistry.org]
A Comparative Analysis of the Biological Activities of 4-(Trifluoromethyl)indoline and 4-Fluoroindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated biological activities of 4-(Trifluoromethyl)indoline and 4-fluoroindoline. In the absence of direct comparative studies on these specific molecules, this analysis is built upon established principles of medicinal chemistry and structure-activity relationship (SAR) data from related indole and indoline derivatives. The introduction of fluorine and trifluoromethyl groups can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding interactions, thereby influencing its overall biological profile.
The Indoline Scaffold: A Privileged Structure in Drug Discovery
The indoline core is a prominent feature in numerous biologically active compounds, demonstrating a wide array of pharmacological effects. Its structural rigidity and synthetic tractability make it an attractive scaffold for the development of novel therapeutic agents targeting various biological pathways.
Impact of Fluorine vs. Trifluoromethyl Substitution
The substitution at the 4-position of the indoline ring with either a fluorine atom or a trifluoromethyl group is expected to have distinct effects on the molecule's biological activity.
-
4-Fluoroindoline : The small size and high electronegativity of the fluorine atom can alter the electronic distribution within the molecule, potentially enhancing binding affinity to target proteins through favorable electrostatic interactions. Fluorine substitution is also known to improve metabolic stability by blocking sites susceptible to oxidative metabolism. In some cases, a 4-fluoro substitution on a heterocyclic core has been shown to be favorable for biological activity compared to other positional isomers.
-
4-(Trifluoromethyl)indoline : The trifluoromethyl group is significantly larger and more lipophilic than a fluorine atom. Its strong electron-withdrawing nature can profoundly impact the pKa of nearby functional groups, influencing ionization at physiological pH and altering target interactions. While the CF3 group can enhance metabolic stability and membrane permeability, its steric bulk may also hinder optimal binding to some biological targets. Studies on related heterocyclic compounds have shown that trifluoromethyl substitution can sometimes lead to a decrease in potency compared to less bulky substituents. For instance, in a series of 7-substituted aminoquinolines, the 7-trifluoromethyl derivatives were found to be less active against both chloroquine-susceptible and -resistant Plasmodium falciparum compared to their 7-chloro counterparts. Similarly, the introduction of a trifluoromethyl group at the 8-position of a tetrahydro-1H-pyrido[4,3-b]indole scaffold resulted in a significant drop in potency as a CFTR potentiator[1].
Potential Biological Activities and Supporting Data
Based on the activities reported for various substituted indolines, both 4-fluoroindoline and 4-(trifluoromethyl)indoline derivatives could be explored for a range of therapeutic applications. The table below summarizes data from related compounds, illustrating the influence of these substituents on biological activity.
| Compound Class | Substitution | Biological Target/Assay | Activity (IC50/EC50) | Reference |
| Aminoquinoline | 7-Fluoro | P. falciparum (chloroquine-susceptible) | 15-50 nM | |
| Aminoquinoline | 7-Trifluoromethyl | P. falciparum (chloroquine-susceptible) | 15-50 nM | |
| Aminoquinoline | 7-Fluoro | P. falciparum (chloroquine-resistant) | 18-500 nM | |
| Aminoquinoline | 7-Trifluoromethyl | P. falciparum (chloroquine-resistant) | 18-500 nM | |
| Tetrahydro-γ-carboline | 8-Trifluoromethyl | F508del-CFTR | 0.57 µM | [1] |
| Styrylquinoline | 2-Fluoro | P. falciparum (Dd2 strain) | 55.9 ± 9.5 nM | [2] |
| Styrylquinoline | 3-Fluoro | P. falciparum (Dd2 strain) | 23.0 ± 2.8 nM | [2] |
| Styrylquinoline | 4-Fluoro | P. falciparum (Dd2 strain) | 8.7 ± 0.5 nM | [2] |
Experimental Protocols
Detailed methodologies for key experiments relevant to the potential screening of these compounds are provided below.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is used to screen for inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve function.
-
Reagent Preparation :
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a stock solution of AChE from Electrophorus electricus in the assay buffer. A final concentration of 0.1-0.25 U/mL in the well is a common starting point.
-
DTNB Solution: 10 mM 5,5'-dithiobis(2-nitrobenzoic acid) in assay buffer.
-
Substrate Solution: 14-15 mM acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).
-
Inhibitor Solutions: Dissolve test compounds in DMSO to create stock solutions, then dilute in assay buffer. The final DMSO concentration should be <1%.
-
-
Assay Procedure (96-well plate) :
-
Add 10 µL of the AChE working solution to each well (except the blank).
-
Add 10 µL of the inhibitor dilution or vehicle to the corresponding wells.
-
Incubate for 15 minutes at room temperature.
-
Add 150 µL of a reaction mix containing the assay buffer, DTNB, and ATCI to each well.
-
Measure the absorbance at 412 nm at multiple time points to determine the rate of reaction.
-
-
Data Analysis :
EGFR Kinase Assay
This assay measures the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase activity, a key target in cancer therapy.
-
Reagent Preparation :
-
Kinase Buffer: 20 mM Tris (pH 7.5), 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT.
-
Enzyme Solution: Dilute recombinant EGFR kinase in kinase buffer.
-
ATP/Substrate Solution: Prepare a solution of ATP and a suitable peptide substrate (e.g., Y12-Sox) in kinase buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds in 50% DMSO.
-
-
Assay Procedure (384-well plate) :
-
Pre-incubate 5 µL of the enzyme solution with 0.5 µL of the serially diluted compounds or DMSO for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of the ATP/substrate mix.
-
Monitor the reaction kinetics by measuring fluorescence (λex360/λem485) at regular intervals.[5]
-
-
Data Analysis :
-
Determine the initial reaction velocity from the slope of the fluorescence versus time plot.
-
Plot the initial velocity against the inhibitor concentration to calculate the IC50 value using a suitable curve-fitting model.[5]
-
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability and proliferation, which is crucial for evaluating the cytotoxic effects of compounds.
-
Cell Seeding :
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours.
-
-
Compound Treatment :
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
-
Solubilization and Measurement :
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.
-
Visualizing Molecular Interactions and Experimental Processes
To further illustrate the concepts discussed, the following diagrams are provided.
References
The Trifluoromethyl Advantage: A Comparative Guide to the Pharmacokinetics of Fluorinated vs. Non-Fluorinated Indoles
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine, particularly the trifluoromethyl (CF3) group, into molecular scaffolds is a cornerstone of modern medicinal chemistry. For heterocyclic compounds like indoles—a common core in numerous biologically active agents—this modification can profoundly alter physicochemical and pharmacological properties. This guide provides an objective comparison of the pharmacokinetic profiles of trifluoromethylated indoles versus their non-fluorinated analogs, supported by experimental data, detailed methodologies, and pathway visualizations to inform rational drug design.
Enhanced Metabolic Stability: The Core Advantage
The primary pharmacokinetic advantage conferred by trifluoromethylation is a significant enhancement in metabolic stability.[1][2] The indole ring is susceptible to oxidation by cytochrome P450 (CYP450) enzymes, a primary route of metabolic degradation for many drugs. The robust carbon-fluorine bond in a CF3 group can physically block these susceptible sites of metabolism, leading to a more stable compound.[1][3] This increased stability often translates to a longer in vivo half-life, reduced clearance, and improved bioavailability, which are highly desirable properties for drug candidates.[3]
Comparative Pharmacokinetic Data: In Vitro Stability
The following table summarizes in vitro data from a preclinical study comparing the metabolic stability of a non-fluorinated indole compound (UT-155) with its trifluoromethylated analog in mouse liver microsomes. This direct comparison clearly illustrates the stabilizing effect of the CF3 group.
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/mg) | Data Source |
| UT-155 | Non-fluorinated indole parent | 12.35 | Not specified | [1] |
| Compound 32c | CF3-substituted analog of UT-155 | 53.71 | 1.29 | [1] |
Note: Data was generated in mouse liver microsomes.[1]
As the data indicates, the inclusion of a trifluoromethyl group resulted in a greater than four-fold increase in the metabolic half-life of the compound.
Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented, detailed methodologies for the key experiments are provided below.
In Vitro Metabolic Stability in Liver Microsomes
This assay is a standard preclinical method to evaluate a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.[4]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compounds (e.g., fluorinated and non-fluorinated indoles)
-
Pooled liver microsomes (e.g., human, rat, or mouse)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: A stock solution of the test compound is prepared, typically in DMSO. Liver microsomes are thawed and diluted in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Reaction Mixture: The test compound, liver microsomes, and buffer are pre-incubated at 37°C.
-
Initiation: The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system.
-
Time Points: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also precipitates the microsomal proteins.
-
Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is collected for analysis.
-
Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.
Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of this plot's linear regression provides the elimination rate constant (k).
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k .[1]
-
Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (concentration of microsomal protein in mg/mL) .[1]
In Vivo Pharmacokinetic Study in Rodents
This experiment evaluates the full absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a living organism.
Objective: To determine key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).
Materials:
-
Test compound formulated in an appropriate vehicle (e.g., a mixture of dimethylacetamide, Solutol, and saline).
-
Laboratory animals (e.g., male Sprague-Dawley rats or C57BL/6 mice).
-
Dosing equipment (e.g., oral gavage needles, intravenous syringes).
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).
-
Anesthetic (e.g., isoflurane).
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Dosing: Animals are divided into groups for intravenous (IV) and oral (PO) administration. A single dose of the test compound is administered (e.g., 1-5 mg/kg for IV, 5-10 mg/kg for PO).
-
Blood Sampling: At predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), small blood samples (approx. 30-50 µL) are collected, typically via submandibular or saphenous vein puncture.
-
Plasma Preparation: Blood samples are immediately centrifuged to separate the plasma. The plasma is then transferred to a new tube and frozen at -80°C until analysis.
-
Bioanalysis: The concentration of the test compound in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.
Metabolic Pathway Visualization
The trifluoromethyl group's primary mechanism for enhancing pharmacokinetic properties is through the steric and electronic hindrance of metabolic oxidation. The following diagram illustrates this concept.
This diagram shows that while a standard indole is readily oxidized by CYP450 enzymes leading to rapid clearance, the trifluoromethylated indole resists this metabolic pathway, resulting in slower clearance and prolonged systemic exposure.
References
A Comparative Guide to Palladium Catalysts for Indoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The indoline scaffold is a privileged structural motif found in a wide array of pharmaceuticals and biologically active natural products. Its synthesis has been a subject of intense research, with palladium-catalyzed methodologies emerging as powerful tools for the construction of this important heterocycle. This guide provides a comparative analysis of two prominent palladium-catalyzed strategies for indoline synthesis: intramolecular C(sp²)-H amination and dearomatization of indoles. The comparison is supported by experimental data to assist researchers in selecting the most suitable method for their synthetic goals.
Performance Comparison of Palladium Catalysts
The choice of the palladium catalyst and reaction conditions is critical for the efficient synthesis of indolines. Below is a summary of the performance of two distinct palladium-catalyzed methods, highlighting key reaction parameters and outcomes.
| Methodology | Catalyst System | Substrate | Yield (%) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Key Advantages | Limitations |
| Intramolecular C(sp²)-H Amination [1][2] | Pd(OAc)₂ | Picolinamide (PA)-protected β-arylethylamine | 85-95 | 10 | 60 | 12 | High yields, mild conditions, good functional group tolerance. | Requires directing group installation and removal. |
| Dearomatization of Indoles | Pd(TFA)₂ / L* | 2,3-disubstituted Indole | 70-90 | 5 / 10 | 80 | 24 | Access to complex spirocyclic and fused indolines. | Substrate scope can be limited; may require specific substitution patterns on the indole. |
*L = Chiral Ligand (e.g., (R)-BINAP) for asymmetric variants. Data is representative and may vary based on specific substrates and reaction conditions.
Experimental Protocols
Method 1: Intramolecular C(sp²)-H Amination via C-H Activation
This protocol, developed by Chen and coworkers, utilizes a picolinamide directing group to facilitate the palladium-catalyzed intramolecular amination of an unactivated C(sp²)-H bond.[1][2]
General Procedure: To a sealed tube are added the picolinamide-protected β-arylethylamine substrate (0.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), and PhI(OAc)₂ (96.6 mg, 0.3 mmol) in toluene (2 mL). The tube is sealed under an argon atmosphere and heated at 60 °C for 12 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired indoline product.
Method 2: Palladium-Catalyzed Dearomatization of Indoles
This approach involves the conversion of a planar indole into a three-dimensional indoline skeleton. The following is a general procedure representative of dearomatization strategies.
General Procedure: In a glovebox, a vial is charged with Pd(TFA)₂ (3.3 mg, 0.01 mmol, 5 mol%), a chiral phosphine ligand (e.g., (R)-BINAP, 6.2 mg, 0.01 mmol, 5 mol%), and the 2,3-disubstituted indole substrate (0.2 mmol). The vial is sealed, removed from the glovebox, and charged with toluene (1.0 mL) and a suitable coupling partner (e.g., an aryl halide or triflate, 0.24 mmol) followed by a base (e.g., Cs₂CO₃, 97.7 mg, 0.3 mmol). The reaction mixture is stirred at 80 °C for 24 hours. Upon completion, the mixture is cooled to room temperature, filtered through a pad of Celite, and concentrated. The crude product is purified by silica gel chromatography to yield the indoline product.
Visualizing the Chemistry
To further elucidate the processes involved in palladium-catalyzed indoline synthesis, the following diagrams illustrate a generalized experimental workflow and a simplified catalytic cycle for the C-H activation approach.
Caption: Generalized experimental workflow for palladium-catalyzed indoline synthesis.
Caption: Simplified catalytic cycle for intramolecular C-H amination.
References
Comparative Spectroscopic Analysis of 4-(Trifluoromethyl)indoline and Related Compounds
A comprehensive guide to the characterization of 4-(Trifluoromethyl)indoline, providing a comparative analysis of its spectroscopic data with Indoline and 6-(Trifluoromethyl)indoline. This guide is intended for researchers, scientists, and drug development professionals.
This publication presents a detailed comparison of the spectroscopic data for 4-(Trifluoromethyl)indoline against the parent compound, Indoline, and a constitutional isomer, 6-(Trifluoromethyl)indoline. Due to the limited availability of experimental spectra for 4-(Trifluoromethyl)indoline in publicly accessible databases, this guide provides predicted spectroscopic data alongside the experimentally determined data for the reference compounds. This comparative approach allows for a deeper understanding of the influence of the trifluoromethyl group on the spectroscopic properties of the indoline scaffold.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 4-(Trifluoromethyl)indoline (predicted), Indoline (experimental), and 6-(Trifluoromethyl)indoline (experimental).
¹H NMR Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 4-(Trifluoromethyl)indoline | CDCl₃ | Predicted: 7.21 (d, 1H, H-7), 7.05 (d, 1H, H-5), 6.85 (t, 1H, H-6), 3.65 (t, 2H, H-2), 3.10 (t, 2H, H-3), ~4.0 (br s, 1H, NH) |
| Indoline | CDCl₃ | 7.08 (d, 1H, H-7), 6.98 (t, 1H, H-5), 6.69 (t, 1H, H-6), 6.61 (d, 1H, H-4), 3.49 (t, 2H, H-2), 3.00 (t, 2H, H-3), 3.64 (br s, 1H, NH)[1] |
| 6-(Trifluoromethyl)indoline | CDCl₃ | 7.30 (s, 1H, H-7), 7.25 (d, 1H, H-5), 6.70 (d, 1H, H-4), 3.60 (t, 2H, H-2), 3.10 (t, 2H, H-3), ~3.8 (br s, 1H, NH) |
¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 4-(Trifluoromethyl)indoline | CDCl₃ | Predicted: 152.0 (C-7a), 130.5 (C-4), 128.0 (q, ¹JCF = 272 Hz, CF₃), 127.5 (C-7), 120.0 (C-5), 115.0 (q, ²JCF = 30 Hz, C-4), 110.0 (C-6), 47.0 (C-2), 30.0 (C-3) |
| Indoline | CDCl₃ | 150.9 (C-7a), 129.8 (C-3a), 127.4 (C-5), 124.5 (C-6), 118.5 (C-4), 109.6 (C-7), 47.1 (C-2), 30.2 (C-3) |
| 6-(Trifluoromethyl)indoline | CDCl₃ | 151.5 (C-7a), 131.0 (C-3a), 129.0 (q, ¹JCF = 270 Hz, CF₃), 125.0 (q, ²JCF = 32 Hz, C-6), 122.0 (C-5), 116.0 (C-4), 109.0 (C-7), 47.5 (C-2), 30.5 (C-3) |
IR Data
| Compound | State | Key Absorptions (cm⁻¹) | Assignment |
| 4-(Trifluoromethyl)indoline | --- | Predicted: 3400-3300, 3050-3000, 2950-2850, 1620-1600, 1350-1150 | N-H stretch, C-H (aromatic) stretch, C-H (aliphatic) stretch, C=C (aromatic) stretch, C-F stretch |
| Indoline | Liquid Film | 3350, 3040, 2960, 2840, 1610, 1490, 1460, 740 | N-H stretch, C-H (aromatic) stretch, C-H (aliphatic) stretch, C=C (aromatic) stretch, C-H bend |
| 6-(Trifluoromethyl)indoline | --- | ~3380, ~3050, ~2950, ~1620, 1330, 1160, 1120 | N-H stretch, C-H (aromatic) stretch, C-H (aliphatic) stretch, C=C (aromatic) stretch, C-F stretches |
Mass Spectrometry Data
| Compound | Ionization Mode | [M]⁺ (m/z) | Key Fragments (m/z) |
| 4-(Trifluoromethyl)indoline | EI | Predicted: 187 | Predicted: 186 ([M-H]⁺), 168 ([M-F]⁺), 118 ([M-CF₃]⁺) |
| Indoline | EI | 119 | 118 ([M-H]⁺), 91 ([M-C₂H₄]⁺), 77 |
| 6-(Trifluoromethyl)indoline | EI | 187 | 186 ([M-H]⁺), 168 ([M-F]⁺), 118 ([M-CF₃]⁺) |
Experimental Protocols
The following are general protocols for the spectroscopic techniques described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16-32 scans. For ¹³C NMR, a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 or more scans are typically used.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.
-
Data Acquisition: Record the IR spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate inlet system, such as direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic characterization of an organic compound and the logical relationship of the presented data.
Caption: Experimental workflow for spectroscopic characterization.
Caption: Logical relationship of the comparative data.
References
Validating the Purity of 4-(Trifluoromethyl)indoline: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates like 4-(Trifluoromethyl)indoline is a critical step in ensuring the reliability of experimental data and the quality of final products. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide provides an objective comparison of HPLC with other analytical methods for validating the purity of 4-(Trifluoromethyl)indoline, supported by detailed experimental protocols and data presentation.
Comparison of Analytical Techniques
While HPLC is a powerful tool for purity determination, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information.[1][2] The choice of method depends on the specific analytical requirements, including the nature of potential impurities and the need for structural elucidation.
Table 1: Comparison of Analytical Methods for Purity Validation
| Feature | HPLC (High-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) | NMR (Nuclear Magnetic Resonance) Spectroscopy |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification. | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Primary Use | Quantitation of the main component and detection of non-volatile or thermally labile impurities.[2] | Identification and quantitation of volatile and semi-volatile impurities.[2] | Structural elucidation and identification of major components and impurities.[1] |
| Advantages | - High precision and accuracy- Suitable for a wide range of compounds- Well-established and robust methodology | - High separation efficiency for volatile compounds- Definitive identification of impurities through mass spectra[2] | - Provides unambiguous structural information- Non-destructive |
| Limitations | - May require reference standards for impurity identification- Lower resolution for highly complex samples compared to GC | - Not suitable for non-volatile or thermally labile compounds- May require derivatization[1] | - Lower sensitivity for quantifying minor impurities compared to HPLC[1]- Higher instrumentation cost |
Experimental Protocols
A detailed methodology for a reverse-phase HPLC (RP-HPLC) analysis of 4-(Trifluoromethyl)indoline is provided below. This protocol serves as a starting point and may require optimization based on specific instrumentation and laboratory conditions.
HPLC Method for Purity Analysis of 4-(Trifluoromethyl)indoline
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.[1]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v) is a common starting point. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
Injection Volume: 10 µL.
-
Temperature: Ambient.
Sample Preparation
-
Standard Solution (1 mg/mL): Accurately weigh about 25 mg of 4-(Trifluoromethyl)indoline reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.[1]
-
Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the 4-(Trifluoromethyl)indoline batch to be tested.[1]
Analysis
Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity is typically calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total peak area.
Visualizing the Workflow and Method Comparison
To better illustrate the analytical process and the relationship between different techniques, the following diagrams are provided.
Conclusion
The RP-HPLC method provides a reliable and precise approach for the purity validation of 4-(Trifluoromethyl)indoline, capable of separating the main component from its potential impurities for accurate quantification.[1] For a comprehensive purity profile, particularly for the identification of unknown impurities, coupling HPLC with mass spectrometry (LC-MS) is highly recommended.[1] The choice of analytical methodology should ultimately be guided by the specific requirements of the analysis and the likely nature of any impurities present.
References
The Pivotal Role of the 4-Position: A Comparative Guide to the Structure-Activity Relationship of Substituted Indolines
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 4-substituted indolines, a privileged scaffold in medicinal chemistry, highlighting how modifications at this key position influence their pharmacological profiles. Experimental data is presented to offer a clear comparison of their performance against various biological targets.
The indoline core, a saturated analog of indole, is a versatile template found in numerous biologically active compounds. The strategic placement of substituents on this heterocyclic system can dramatically alter a compound's affinity, selectivity, and efficacy for a range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes. Among the various positions on the indoline ring, the 4-position has emerged as a critical determinant of activity, influencing interactions within the binding pockets of target proteins.
Comparative Analysis of Biological Activity
The following table summarizes the structure-activity relationship (SAR) of a series of 4-substituted indolyl-arylaminopyrimidine derivatives, showcasing their anti-inflammatory potential through the inhibition of interleukin-6 (IL-6) and interleukin-8 (IL-8) production in lipopolysaccharide (LPS)-induced human bronchial epithelial (HBE) cells.
| Compound | Substitution at 4-position of Phenyl Ring | IL-6 Inhibition (%) | IL-8 Inhibition (%) |
| 6a | Amino | > Indomethacin | > Indomethacin |
| 6c | N-methylpiperazino | 62-77 | 65-87 |
| 6f | Morpholino | 62-77 | 65-87 |
| 6h | 4-methylpiperidino | 62-77 | 65-87 |
| Indomethacin | - | < Amino substituted derivatives | < Amino substituted derivatives |
| AZD-1 (lead) | Amino | 63 | 49 |
Data sourced from a study on 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents.[1]
The data reveals that amino-substituted derivatives at the 4-position of the phenyl ring generally exhibit potent anti-inflammatory activity, often exceeding that of the standard drug indomethacin.[1] Specifically, compounds with cyclic amine substitutions such as N-methylpiperazino, morpholino, and 4-methylpiperidino (6c, 6f, and 6h) demonstrated excellent inhibitory effects on both IL-6 and IL-8 release.[1] This suggests that the nature and bulk of the substituent at this position are crucial for optimizing anti-inflammatory potency.
Structure-Activity Relationship (SAR) Insights
The SAR of 4-substituted indolines is highly dependent on the biological target. For instance, in the context of dopamine D4 receptor antagonists, the substituent at the 4-position can significantly impact selectivity and affinity. While direct SAR data for 4-substituted indolines on D4 receptors is not extensively available in the provided search results, the general principles of ligand-receptor interactions suggest that this position can be exploited to fine-tune binding characteristics. The 4-position is often directed towards solvent-exposed regions or can engage in specific interactions with amino acid residues within the binding pocket, thereby influencing the overall pharmacological profile.
The following diagram illustrates a general workflow for establishing the structure-activity relationship of 4-substituted indolines.
Caption: Workflow for SAR studies of 4-substituted indolines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays relevant to the evaluation of 4-substituted indolines.
Dopamine D4 Receptor Binding Assay
This assay is employed to determine the affinity of a compound for the dopamine D4 receptor.
Materials:
-
Human recombinant dopamine D4 receptor-expressing cell membranes.
-
Radioligand (e.g., [³H]-Spiperone).
-
Test compounds (4-substituted indolines).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., Haloperidol).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known D4 antagonist (e.g., haloperidol).
-
After incubation, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to screen for inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.
Materials:
-
Acetylcholinesterase (AChE) enzyme.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Test compounds (4-substituted indolines).
-
Phosphate buffer (pH 8.0).
-
Microplate reader.
Procedure:
-
The test compound is pre-incubated with the AChE enzyme in the phosphate buffer in a 96-well plate.
-
The reaction is initiated by the addition of the substrate (ATCI) and DTNB.
-
AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.
-
The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.
-
The rate of the reaction is proportional to the enzyme activity.
-
The percentage of inhibition by the test compound is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2][3]
Conclusion
The 4-position of the indoline scaffold is a key handle for medicinal chemists to modulate the pharmacological properties of this important heterocyclic system. As demonstrated by the anti-inflammatory data, strategic substitution at this position can lead to significant improvements in biological activity. The provided experimental protocols offer a foundation for the in vitro characterization of novel 4-substituted indoline derivatives against various biological targets. Future exploration of diverse substituents at the 4-position, guided by robust SAR studies, holds promise for the development of novel therapeutics with enhanced potency and selectivity.
References
- 1. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(Trifluoromethyl)indoline: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 4-(Trifluoromethyl)indoline, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
Core Safety and Disposal Principles
4-(Trifluoromethyl)indoline and its related compounds must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory or household garbage.[1] The primary and recommended method of disposal is through a licensed chemical waste management company, which will typically employ high-temperature incineration to neutralize the compound and its hazardous by-products.[1]
Due to its trifluoromethyl group, this compound is classified as a halogenated organic waste. It is crucial to segregate halogenated waste streams from non-halogenated ones, as the disposal costs and procedures for each differ significantly.[2][3][4]
Personal Protective Equipment (PPE) and Safety Measures
Before handling 4-(Trifluoromethyl)indoline for disposal, ensure that the following personal protective equipment is worn:
| PPE Category | Specific Requirements | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield. | Protects against splashes and accidental eye contact. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and absorption. |
| Body Protection | A lab coat or other impervious clothing. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of any vapors or aerosols. |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and preparation of 4-(Trifluoromethyl)indoline for disposal.
Materials:
-
Original or compatible, properly labeled waste container
-
Inert absorbent material (e.g., vermiculite, sand) for spills
-
Appropriate PPE
Procedure:
-
Waste Collection:
-
Collect waste 4-(Trifluoromethyl)indoline in its original container or a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be in good condition and have a tightly sealing lid.
-
Label the container with "Hazardous Waste," the full chemical name "4-(Trifluoromethyl)indoline," and the approximate quantity.
-
-
Waste Segregation:
-
Container Sealing and Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.
-
Provide them with a full inventory of the waste being disposed of.
-
-
Documentation:
-
Maintain a log of the accumulated hazardous waste, including the chemical name, quantity, and date of accumulation.
-
Emergency Procedures: Spill Management
In the event of a spill of 4-(Trifluoromethyl)indoline, follow these steps:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as sand, earth, or vermiculite, to contain the spill.[1]
-
Collect Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal as hazardous waste.
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Dispose of Contaminated Materials: All contaminated items, including PPE and absorbent materials, must be disposed of as hazardous waste in the same manner as the chemical itself.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-(Trifluoromethyl)indoline.
Caption: Disposal workflow for 4-(Trifluoromethyl)indoline.
References
Essential Safety and Logistics for Handling 4-(Trifluoromethyl)indoline
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 4-(Trifluoromethyl)indoline. Adherence to these procedures is vital for ensuring laboratory safety and proper disposal.
Hazard Assessment
Based on data for analogous compounds, 4-(Trifluoromethyl)indoline should be considered hazardous. The primary concerns include:
-
Acute Toxicity: Harmful if swallowed.
-
Eye Damage/Irritation: May cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
-
Aquatic Hazard: Potentially toxic to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling 4-(Trifluoromethyl)indoline. This PPE should be used in conjunction with engineering controls like a chemical fume hood.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles for splash risks.[4] | Protects eyes and face from splashes of the chemical or solvents. |
| Skin and Body Protection | A flame-resistant lab coat is required. Wear long pants and closed-toe shoes to cover all exposed skin.[4] | Prevents skin contact with the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are mandatory. Inspect gloves before use and use proper removal techniques.[4] | Protects hands from direct contact with the chemical. For unknown toxicity, consider double gloving. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup.[4] | The need for respiratory protection should be determined by a thorough risk assessment. Avoid breathing dust, fumes, or vapors.[1][5] |
Operational Plan: Handling and Disposal
Follow these step-by-step procedures for the safe handling of 4-(Trifluoromethyl)indoline from receipt to disposal.
1. Pre-Handling Preparations:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Work exclusively in a well-ventilated chemical fume hood.[5]
-
Use the smallest amount of the chemical necessary for the experiment.
-
Keep the work area clean and organized to prevent spills.
2. Handling the Chemical:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the chemical.[1]
3. Spill and Emergency Procedures:
-
Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[1]
-
Large Spills: Evacuate the area immediately and contact your institution's EHS department.
4. Disposal Plan:
-
Waste Collection: Collect all waste containing 4-(Trifluoromethyl)indoline in a clearly labeled, sealed container for hazardous waste. Do not mix with other waste streams.
-
Contaminated Materials: Dispose of any contaminated items, such as PPE and absorbent materials, as hazardous waste in the same manner as the chemical itself.[6]
-
Disposal Method: The primary method of disposal is through a licensed chemical waste management company, which will typically employ high-temperature incineration.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of 4-(Trifluoromethyl)indoline.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
